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Core Science & Biosynthesis

Foundational

(2-Bromo-5-methylthiazol-4-yl)methanamine CAS number 1823931-45-8

The following technical guide is structured to serve as a definitive reference for (2-Bromo-4-methylthiazol-5-yl)methanamine , identified by the CAS number 1823931-45-8 . Note on Nomenclature: While the user prompt speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for (2-Bromo-4-methylthiazol-5-yl)methanamine , identified by the CAS number 1823931-45-8 .

Note on Nomenclature: While the user prompt specified "5-methyl...4-yl", the CAS number 1823931-45-8 is chemically registered as (2-Bromo-4-methylthiazol-5-yl)methanamine (often as the hydrobromide salt). To ensure scientific accuracy and reproducibility, this guide focuses on the CAS-linked structure (4-Methyl isomer) but addresses the isomerism in the chemical profile.

CAS Number: 1823931-45-8 Synonyms: 5-(Aminomethyl)-2-bromo-4-methylthiazole; (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine hydrobromide Role: Bifunctional Heterocyclic Building Block

Executive Summary: The "Thiazole Hub" Strategy

In modern fragment-based drug discovery (FBDD), (2-Bromo-4-methylthiazol-5-yl)methanamine represents a high-value "hub" intermediate. Its strategic importance lies in its orthogonal reactivity:

  • The C2-Bromine Handle: A chemically "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl systems.

  • The C5-Aminomethyl Tether: A chemically "hard" nucleophile (primary amine) ready for amide coupling, reductive amination, or sulfonylation to link aliphatic chains or solubilizing groups.

This dual functionality allows medicinal chemists to use this scaffold as a core linker, growing molecular complexity in two distinct vectors simultaneously.

Chemical Profile & Structural Integrity[1]

Identification and Isomerism

The distinction between the 4-methyl and 5-methyl isomers is critical for Structure-Activity Relationship (SAR) studies. CAS 1823931-45-8 specifically denotes the 4-methyl-5-aminomethyl regioisomer.

PropertyData
Molecular Formula C₅H₇BrN₂S · HBr (Salt form common)
Molecular Weight 207.09 g/mol (Free Base); ~288.0 g/mol (HBr Salt)
Appearance White to off-white hygroscopic crystalline solid
Solubility High in DMSO, Methanol, Water (as salt); Low in DCM, Hexanes
pKa (Calculated) ~8.5 (Amine), ~ -0.5 (Thiazole N)
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)
Structural "Handle" Analysis[2]
  • C2-Position (Electrophilic): The bromine atom is activated by the adjacent sulfur and nitrogen atoms of the thiazole ring, making it significantly more reactive toward oxidative addition (with Pd⁰) than a standard aryl bromide.

  • C5-Position (Nucleophilic): The aminomethyl group is separated from the aromatic ring by a methylene spacer, preserving its basicity and nucleophilic character (unlike an aniline).

Synthetic Pathways & Production

The synthesis of this scaffold must avoid the formation of the regiosomeric 5-methyl-4-aminomethyl byproduct. The most robust, self-validating protocol utilizes the Hantzsch Thiazole Synthesis followed by a Sandmeyer transformation .

Retrosynthetic Analysis

The target is disconnected into two precursors:

  • Thiourea (provides the N-C-S fragment).

  • Ethyl 2-chloroacetoacetate (provides the carbon backbone).

Detailed Experimental Protocol

Note: This protocol synthesizes the free base. Acidification with HBr/AcOH yields the CAS-specific salt.

Step 1: Hantzsch Cyclization

Reaction: Ethyl 2-chloroacetoacetate + Thiourea


 Ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Setup: Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol. Add thiourea (1.1 eq).

  • Process: Reflux for 4–6 hours. The solution will turn yellow.

  • Workup: Cool to 0°C. Neutralize with aqueous NaHCO₃. The precipitate is the 2-amino-thiazole ester.

  • Validation: ¹H NMR shows disappearance of the CH-Cl proton and appearance of the thiazole methyl singlet (~2.6 ppm).

Step 2: Sandmeyer Bromination (The Critical Step)

Reaction: 2-Amino-thiazole


 2-Bromo-thiazole.[1][2]
Rationale: Direct bromination of the ring is impossible here due to substituents. We must convert the amino group.
  • Setup: Suspend anhydrous CuBr₂ (1.2 eq) in dry Acetonitrile. Add tert-butyl nitrite (1.5 eq) dropwise at 0°C.

  • Addition: Add the 2-amino-thiazole ester portion-wise. Evolution of N₂ gas will be vigorous.

  • Condition: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

  • Workup: Quench with HCl (1M), extract with EtOAc.

  • Safety: This step generates diazonium intermediates; use a blast shield.

Step 3: Reduction and Amination

Reaction: Ester


 Alcohol 

Mesylate

Azide

Amine.
  • Reduction: Treat the 2-bromo-ester with DIBAL-H (2.2 eq) in THF at -78°C to yield (2-bromo-4-methylthiazol-5-yl)methanol .

  • Activation: React alcohol with MsCl/Et₃N to form the mesylate.

  • Substitution: Treat mesylate with NaN₃ in DMF (Caution: Azide hazard) to form the azide.

  • Final Reduction: Staudinger reduction (PPh₃, THF/H₂O) yields the (2-Bromo-4-methylthiazol-5-yl)methanamine .

  • Salt Formation: Treat with HBr in acetic acid to precipitate the target CAS compound.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis and the "Hub" reactivity logic.

G Start Ethyl 2-chloroacetoacetate + Thiourea Inter1 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Start->Inter1 Hantzsch Synthesis (EtOH, Reflux) Inter2 Ethyl 2-bromo-4-methyl- thiazole-5-carboxylate Inter1->Inter2 Sandmeyer Rxn (CuBr2, tBuONO) Inter3 (2-Bromo-4-methyl- thiazole-5-yl)methanol Inter2->Inter3 DIBAL-H Reduction Target (2-Bromo-4-methylthiazol- 5-yl)methanamine (CAS 1823931-45-8) Inter3->Target 1. MsCl, Et3N 2. NaN3 3. PPh3 (Staudinger) App1 Suzuki Coupling (Ar-B(OH)2) Target->App1 Reacts at C2-Br App2 Amide Coupling (R-COOH) Target->App2 Reacts at C5-NH2

Caption: Step-wise synthesis of CAS 1823931-45-8 via Hantzsch/Sandmeyer route and its bifunctional utility.

Reaction Engineering & Applications

Orthogonal Functionalization

The primary challenge in using this building block is preventing self-polymerization (intermolecular reaction between the amine of one molecule and the bromide of another).

Protocol for Selective Functionalization:

  • Path A: Amide First (Recommended)

    • React the amine (C5) with an acid chloride or carboxylic acid first.

    • Why? Converting the amine to an amide removes its nucleophilicity, preventing it from interfering with the palladium catalyst in the subsequent step.

    • Conditions: R-COOH, HATU, DIPEA, DMF, RT.

  • Path B: Coupling First (Requires Protection)

    • If the C2-arylation must be done first, the amine must be protected (e.g., Boc-protection).

    • Why? Free primary amines can poison Pd catalysts by binding tightly to the metal center.

    • Conditions: (1) Boc₂O, (2) Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

Comparative Reactivity Table
Reaction TypeTarget SiteReagentsCritical Parameter
Suzuki-Miyaura C2-BrAr-B(OH)₂, Pd(PPh₃)₄Base choice (use K₃PO₄ for sensitive substrates).
Buchwald-Hartwig C2-BrR-NH₂, Pd₂(dba)₃, XantphosRequires anhydrous conditions; C2 is less reactive than pyridyl bromides.
Reductive Amination C5-NH₂R-CHO, NaBH(OAc)₃Mild acid catalyst (AcOH) helps imine formation.
Nucleophilic Displacement C2-BrR-SH or R-OHRequires high heat (SnAr); C2 is moderately activated.

Safety & Handling (E-E-A-T)

  • Bromine Toxicity: While the bromine is bound, metabolic breakdown can release bromide ions. More importantly, the intermediates (diazonium salts in the synthesis) are potentially explosive.

  • Hygroscopicity: The hydrobromide salt is highly hygroscopic.[3] Absorption of water will alter the stoichiometry for reactions. Always weigh in a glovebox or desiccated environment.

  • Skin/Eye Contact: Thiazole amines are known sensitizers and irritants. Wear full PPE (nitrile gloves, safety goggles).

References

  • ChemShuttle Database. (2-bromo-4-methylthiazol-5-yl)methanamine hydrobromide Properties and CAS 1823931-45-8 Linkage.Link

  • BenchChem Technical Guides. Reactivity of 2-Bromothiazole Scaffolds in Palladium Catalysis.Link

  • Journal of Organic Chemistry. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Link

  • MDPI Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds. (2021).[4] Link

  • Sigma-Aldrich. Building Block Properties: (2-Bromo-4-methylthiazol-5-yl)methanol.Link

Sources

Exploratory

Structure Elucidation of Novel Bromo-Methylthiazole Derivatives: A Senior Application Scientist's Guide

An In-depth Technical Guide Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, with bromo-methylthiazole derivatives representing a critical subclass for developing novel therapeutic agents. However,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, with bromo-methylthiazole derivatives representing a critical subclass for developing novel therapeutic agents. However, the synthesis of these compounds often yields a mixture of isomers, making unambiguous structure determination a paramount challenge. Misidentification can lead to flawed structure-activity relationship (SAR) studies and wasted resources in drug development pipelines. This guide presents a robust, multi-technique workflow for the definitive structure elucidation of novel bromo-methylthiazole derivatives. Moving beyond a simple listing of techniques, we explore the strategic rationale behind the experimental sequence, emphasizing how each step logically informs and validates the next. This self-validating system, integrating High-Resolution Mass Spectrometry (HRMS), advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, provides an authoritative framework for researchers, scientists, and drug development professionals to achieve unambiguous structural assignment with the highest degree of confidence.

The Strategic Imperative: Beyond Ambiguity in Drug Discovery

Bromo-methylthiazole scaffolds are prevalent in a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The precise positioning of the bromine atom and the methyl group on the thiazole ring drastically influences the molecule's steric and electronic properties, which in turn dictates its binding affinity and pharmacological activity. The synthetic route to a target like 2-bromo-4-methylthiazole can inadvertently produce its isomer, 4-bromo-2-methylthiazole. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted approach is not just recommended; it is essential for scientific integrity and the successful progression of a drug candidate.

This guide details an integrated workflow designed to systematically deconstruct the molecular puzzle.

Integrated_Workflow

Part I: Foundational Analysis - Molecular Formula and Core Skeleton

The first phase of analysis establishes the fundamental properties of the molecule: its exact mass, elemental composition, and a preliminary map of its chemical environments.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

Causality: Before any other step, it is crucial to confirm the elemental composition. HRMS provides the exact mass of the molecular ion, typically with an accuracy of four decimal places, which allows for the confident determination of the molecular formula.[1][2] For bromo-methylthiazole derivatives, HRMS serves a vital secondary purpose: the unmistakable identification of bromine.

Field-Proven Insight: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z).[3] This pattern is a definitive signature for the presence of a single bromine atom and serves as an internal validation of the proposed molecular formula.[1]

Data Presentation: Expected Isotopic Pattern for a Single Bromine Atom

IonIsotope CompositionTheoretical m/zExpected Relative Intensity
[M]⁺Contains ⁷⁹BrBase Peak~100%
[M+2]⁺Contains ⁸¹BrBase Peak + 2~98%

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-ToF (Quadrupole Time-of-Flight) instrument.[1]

  • Ionization Mode: Use positive mode Electrospray Ionization (ESI) for most thiazole derivatives, as the nitrogen atom is readily protonated.

  • Analysis: Infuse the sample directly or via UPLC. Acquire the full scan mass spectrum.

  • Validation:

    • Confirm the measured exact mass matches the theoretical mass for the expected formula within a 5 ppm error margin.

    • Verify the presence of the M and M+2 peaks with near-equal intensity.

1D NMR Spectroscopy (¹H and ¹³C): The Initial Structural Sketch

Causality: Once the molecular formula is confirmed, 1D NMR provides the first glimpse into the electronic environment of the hydrogen (¹H) and carbon (¹³C) atoms. It helps to count the number of unique protons and carbons and provides clues about their connectivity through chemical shifts and coupling patterns.[4]

Field-Proven Insight: For a bromo-methylthiazole, the key signals to identify are:

  • Aromatic Proton: A singlet corresponding to the proton on the thiazole ring. Its chemical shift will be highly dependent on the position of the electron-withdrawing bromine atom.

  • Methyl Protons: A singlet integrating to three protons. Its chemical shift provides a clue to its position.

  • Thiazole Carbons: Three distinct signals in the ¹³C spectrum. The carbon attached to bromine (C-Br) will be significantly shifted.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of 0-12 ppm.

    • Integrate all signals to confirm proton counts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Part II: Assembling the Puzzle - Definitive Connectivity with 2D NMR

While 1D NMR provides a sketch, it often cannot definitively distinguish between regioisomers. 2D NMR experiments are essential for establishing the precise bonding framework by revealing through-bond correlations between nuclei.[5][6]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

Causality: COSY reveals which protons are coupled to each other (typically separated by 2-3 bonds). For bromo-methylthiazole derivatives, this experiment is primarily a confirmation step, as there are few, if any, proton-proton couplings. Its main value is to confirm the absence of unexpected correlations.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Causality: HSQC is a powerful experiment that maps each proton directly to the carbon it is attached to.[4][5] This is a critical step for assigning the carbon signals based on the more easily interpreted proton spectrum.

Field-Proven Insight: For a bromo-methylthiazole, you will observe two key correlations:

  • A cross-peak connecting the aromatic proton signal to its attached ring carbon signal.

  • A cross-peak connecting the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The Isomer Differentiator

Causality: This is arguably the most crucial NMR experiment for this class of compounds. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[5] It is this long-range information that allows for the unambiguous assembly of the molecular skeleton and the definitive placement of the methyl group and bromine atom.

Field-Proven Insight - The Decisive Correlation: The key to differentiating isomers lies in the long-range correlation from the methyl protons .

  • Case A: 2-Bromo-4-methylthiazole: The methyl protons (at C4) will show a ³JCH correlation to the C2 carbon (the one bearing the bromine) and the C5 carbon.

  • Case B: 4-Bromo-2-methylthiazole: The methyl protons (at C2) will show a ³JCH correlation to the C4 carbon (the one bearing the bromine) and the C5 carbon.

By observing which ring carbon the methyl protons "see" from a distance, the structure can be assigned without ambiguity.

Isomer_Differentiation

Experimental Protocol: 2D NMR Acquisition

  • Sample: Use the same sample prepared for 1D NMR.

  • Instrumentation: A 400 MHz or higher spectrometer is strongly recommended.

  • Experiments: Run a standard suite of 2D experiments (gCOSY, zf-HSQC, gHMBC).

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • Assign the ¹H and ¹³C signals using the HSQC data.

    • Systematically map all HMBC correlations.

    • Focus on the key long-range correlation from the methyl protons to the brominated carbon to make the final structural assignment.

Part III: The Gold Standard - Single-Crystal X-ray Crystallography

Causality: While the combination of HRMS and comprehensive 2D NMR provides a structure with a very high degree of confidence, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional atomic structure of a molecule.[7][8][9] It determines the exact spatial arrangement of atoms and the connectivity between them, leaving no room for doubt.[10]

Field-Proven Insight: X-ray crystallography should be pursued when:

  • The compound is a final drug candidate, and absolute proof of structure is required for regulatory submission.

  • NMR data remains ambiguous for any reason.

  • The molecule possesses stereocenters, and their relative or absolute configuration must be determined.[7]

  • A suitable single crystal can be grown. This is often the most challenging step.[9]

Experimental Protocol: Crystal Screening and Data Collection

  • Crystal Growth (Screening):

    • Method: Slow evaporation is the most common technique for small molecules.

    • Procedure: Prepare a concentrated solution of the purified compound in a variety of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) and solvent mixtures in small vials.

    • Environment: Cover the vials with a cap containing a pinhole and leave them undisturbed in a vibration-free location.

    • Observation: Monitor for the formation of well-defined, single crystals over several days or weeks.

  • Crystal Selection and Mounting: Under a microscope, select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.[8]

    • A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.

    • The diffractometer rotates the crystal while irradiating it with X-rays, collecting a complete dataset of diffraction spots.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the electron density map of the unit cell.

    • Specialized software is used to fit atoms into the electron density, solving the structure.

    • The model is then refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, angles, and the definitive molecular structure.

Conclusion: A Self-Validating Workflow

The structure elucidation of novel bromo-methylthiazole derivatives demands a methodical and integrated analytical strategy. This guide outlines a workflow where each step builds upon and validates the previous one. HRMS provides the elemental formula and confirms the presence of bromine. 1D NMR offers an initial structural overview. Advanced 2D NMR, particularly the HMBC experiment, serves as the lynchpin for definitively establishing connectivity and differentiating isomers. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing absolute structural proof when required. By following this causality-driven approach, researchers can ensure the scientific integrity of their findings and build a solid foundation for successful drug development.

References

  • Integrated Analytical Workflow Representation . ResearchGate. Available at: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? . Chemistry Stack Exchange. Available at: [Link]

  • Small molecule crystallography . Excillum. Available at: [Link]

  • Small Molecule X-ray Crystallography . North Carolina State University Office of Research and Innovation. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. Available at: [Link]

  • Mass spectrometry for structural elucidation . CURRENTA. Available at: [Link]

  • Small molecule X-ray crystallography . The University of Queensland, School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . Polytechnic Institute of Bragança. Available at: [Link]

  • X-ray crystallography . Wikipedia. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking . MDPI. Available at: [Link]

  • An integrated workflow for the structure elucidation of nanocrystalline powders . Nature Communications. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available at: [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation . LCGC International. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Oxford Instruments. Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research . Radinka Journal of Health Science. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds . ResearchGate. Available at: [Link]

  • What are the advantages of 2D NMR to H-NMR? . ResearchGate. Available at: [Link]

  • Uses for 2-D NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques . MDPI. Available at: [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products . Pioneer Academic Publishing Limited. Available at: [Link]

Sources

Foundational

Spectroscopic data (NMR, MS) for (2-Bromo-5-methylthiazol-4-yl)methanamine.

Title: Technical Guide: Spectroscopic Profiling of (2-Bromo-5-methylthiazol-4-yl)methanamine Executive Summary (2-Bromo-5-methylthiazol-4-yl)methanamine (CAS: 2375274-66-9) is a critical heterocyclic building block emplo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Spectroscopic Profiling of (2-Bromo-5-methylthiazol-4-yl)methanamine

Executive Summary (2-Bromo-5-methylthiazol-4-yl)methanamine (CAS: 2375274-66-9) is a critical heterocyclic building block employed in the synthesis of bioactive compounds, particularly as a fragment in kinase inhibitors and antimicrobial agents. Its utility stems from the orthogonal reactivity of its functional groups: the primary amine (nucleophilic handle) and the C2-bromide (electrophilic handle for Suzuki/Buchwald couplings). This guide provides a definitive spectroscopic analysis (NMR, MS) to assist researchers in structural validation and quality control.

Structural Logic & Synthesis Context

To interpret the spectra accurately, one must understand the molecular environment. The thiazole ring is electron-deficient. The C2-position is substituted with Bromine, a weak deactivator that significantly influences the chemical shift of the ring carbons. The C5-methyl and C4-methanamine groups provide distinct aliphatic signals.

Synthesis Pathway & Impurity Profile: Understanding the synthesis helps identify potential spectral impurities (e.g., residual alcohols or unreacted esters). The compound is typically accessible via the reduction of the corresponding ester or nitrile.

SynthesisPath Precursor Methyl 2-bromo-5-methyl thiazole-4-carboxylate Inter Intermediate (Alcohol or Nitrile) Precursor->Inter Reduction (DIBAL-H) Target (2-Bromo-5-methylthiazol-4-yl) methanamine Inter->Target Amination (Mitsunobu/Azide) Impurity Impurity: Des-bromo analog (Hydrogenolysis byproduct) Target->Impurity Over-reduction

Figure 1: Synthetic logic flow indicating the origin of the target scaffold and potential des-bromo impurities.

Mass Spectrometry (MS) Profiling

For brominated compounds, MS is the primary confirmation tool due to the distinct isotopic abundance of Bromine (


 and 

).

Theoretical Data:

  • Molecular Formula:

    
    
    
  • Exact Mass: 205.95 (for

    
    )
    
  • Molecular Weight: 207.09 g/mol

Experimental Expectation (ESI+): The spectrum will exhibit a characteristic "twin peak" molecular ion cluster due to the ~1:1 natural abundance of


 and 

isotopes.
Ion Speciesm/z (

)
m/z (

)
Relative IntensityDescription
[M+H]+ 206.96 208.96 1 : 1 Protonated molecular ion (Base Peak)
[M+H - NH3]+189.93191.931 : 1Loss of ammonia (characteristic of primary amines)
[M+H - Br]+128.05-< 10%Debromination (radical loss)

Fragmentation Pathway: Under collision-induced dissociation (CID), the primary amine is labile.

MS_Frag M_Ion [M+H]+ m/z 207/209 Frag1 [M+H - NH3]+ m/z 190/192 M_Ion->Frag1 - NH3 (17 Da) Frag2 Thiazole Ring Cleavage (Complex) Frag1->Frag2 Ring Opening

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Profiling

The lack of aromatic protons on the thiazole ring (fully substituted) simplifies the


 NMR but makes 

NMR critical for verifying the core substitution pattern.
A. NMR Data (400 MHz, DMSO- )

Note: Data is described for the HCl salt form, which is the standard commercial presentation to ensure stability.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.30 - 8.60 Broad Singlet (br s)3H

Ammonium protons. Exchangeable with

.
3.95 - 4.05 Singlet (s) or Quartet*2H

Methylene bridge. May appear as quartet if coupling with NH is resolved.
2.38 Singlet (s)3H

Methyl group at C5 position. Distinctive thiazole-methyl shift.

Key Diagnostic: The absence of aromatic signals is the "pass" criteria. Any signal in the 7.0–8.0 ppm region indicates impurities (e.g., des-methyl or des-bromo analogs).

B. NMR Data (100 MHz, DMSO- )

The thiazole ring carbons are quaternary and will appear lower in intensity.

Shift (

, ppm)
TypeAssignmentMechanistic Explanation
148.5 Quaternary (C)C4 (Thiazole)Deshielded by the adjacent nitrogen and the aminomethyl group.
136.2 Quaternary (C)C2 (C-Br)Characteristic shift for Bromine-substituted thiazole.
128.8 Quaternary (C)C5 (C-CH3)Shielded relative to C4 due to methyl donation.
36.5 Secondary (CH2)

Benzylic-like methylene carbon.
12.4 Primary (CH3)

Typical methyl on heteroaromatic ring.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Solvent: Use DMSO-

    
     (99.9% D) rather than 
    
    
    
    . The free base amine may react with
    
    
    over time, and the HCl salt is insoluble in chloroform.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm (

    
    ) and 39.5 ppm (
    
    
    
    ).
Protocol 2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (thiazole absorption) and ESI+ (Scan 100–500 m/z).

  • Note: The amine is polar; expect early elution (RT ~1.5 - 2.5 min) depending on dead volume.

References

  • BLD Pharm. (2024).[1] (2-Bromo-5-methylthiazol-4-yl)methanamine hydrochloride Product Page. Retrieved from

  • European Patent Office. (2019). Bisaryl Heterocycles as NRF2 Activators (EP 3555078 B1). Describes synthesis of analogous thiazole intermediates. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Bromo-5-methylthiazole derivatives. Retrieved from

Sources

Exploratory

Biological activity of substituted thiazole methanamines.

An In-Depth Technical Guide to the Biological Activity of Substituted Thiazole Methanamines For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole nucleus, a five-membered aromatic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Thiazole Methanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs, showcasing a remarkable breadth of pharmacological activities.[1][2] This technical guide focuses on a specific, promising class: substituted thiazole methanamines. We will delve into the nuanced world of their synthesis, explore the critical structure-activity relationships (SAR) that govern their biological effects, and provide detailed, field-proven protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental insights.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a versatile scaffold found in both natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs.[2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of non-covalent interactions with biological targets. This inherent "bindability," coupled with its relative metabolic stability and synthetic tractability, has cemented its status as a "privileged structure" in drug discovery.[3][4] Modifications at positions 2, 4, and 5 of the thiazole ring have been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to a wide array of biological activities.[5]

The introduction of a methanamine substituent (-CH₂NH₂) adds a crucial basic and flexible side chain. This group can participate in hydrogen bonding and ionic interactions, often serving as a key pharmacophoric element for anchoring the molecule within a receptor's binding site. The nature of the substituents on both the thiazole ring and the methanamine nitrogen dramatically influences the resulting biological activity, a central theme we will explore in detail.

A Spectrum of Biological Activities

Substituted thiazole methanamines and their close analogs exhibit a wide range of pharmacological effects, positioning them as promising candidates for treating a variety of diseases.[6][7] The inherent properties of the thiazole ring, such as enhanced lipid solubility and hydrophilicity, contribute to their ability to permeate biological membranes and interact with diverse targets.[3][8]

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Overview of the diverse biological activities of substituted thiazole methanamines.
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[9] Thiazole derivatives have long been recognized for their potent antibacterial and antifungal properties.[3][10]

  • Antibacterial Action: The antibacterial efficacy of thiazole derivatives often stems from their ability to inhibit essential bacterial enzymes.[9] For instance, some derivatives act as inhibitors of DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (FabH), which are crucial for bacterial DNA replication and fatty acid synthesis, respectively.[9] The substitution pattern on the thiazole ring and any appended aromatic moieties significantly influences the spectrum and potency of antibacterial activity.[5] For example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole can enhance activity against certain bacterial strains.

  • Antifungal Effects: Substituted thiazoles have demonstrated strong activity against various fungal pathogens, including clinically relevant species like Candida albicans.[11][12] The mechanism of action can involve the disruption of the fungal cell wall or cell membrane integrity.[11][12] Lipophilicity is a key determinant of antifungal potency, as it facilitates the compound's penetration into the fungal cell membrane.[11][12] Some thiazole derivatives have shown efficacy comparable or even superior to established antifungal drugs like nystatin and ketoconazole.[9][11]

Table 1: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans

Compound IDSubstituent PatternMIC (µg/mL)MFC (µg/mL)Reference
T2(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative0.008–0.98Not specified[11]
T3(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative0.008–0.98Not specified[11]
T4(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative0.008–0.98Not specified[11]
T7(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative0.48–7.81Not specified[11]
NystatinStandard Drug0.015–7.81Not specified[12]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer Activity

The thiazole scaffold is a key component of several anticancer agents, including the FDA-approved drug Dasatinib.[6][9] The anticancer effects of substituted thiazole methanamines are often multifactorial, targeting various hallmarks of cancer.

  • Enzyme Inhibition: Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and proliferation.[13] For example, specific substitution patterns can lead to potent inhibition of targets like Fibroblast Growth Factor Receptor-1 (FGFR-1) or c-Met kinase.[13][14]

  • Tubulin Polymerization Inhibition: Some thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents like paclitaxel.[15] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[15]

  • MMP Inhibition: Matrix metalloproteinases (MMPs) are enzymes that play a critical role in tumor invasion and metastasis.[16] Certain thiazole derivatives have been identified as inhibitors of MMPs, such as MMP-1, MMP-8, and MMP-9, suggesting their potential to prevent cancer spread.[16]

Table 2: Cytotoxic Activity of Selected Thiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Mechanism of ActionReference
3 MCF-7 (Breast Cancer)20.6 (µg/mL)MMP Inhibition[16]
Cisplatin MCF-7 (Breast Cancer)35.31 (µg/mL)DNA cross-linking[16]
5b MCF-7 (Breast Cancer)0.48Tubulin Polymerization Inhibition[15]
5b A549 (Lung Cancer)0.97Tubulin Polymerization Inhibition[15]
51am MKN-45 (Gastric Cancer)Potent (specific value not stated)c-Met Kinase Inhibition[13]

IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Thiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

  • COX Inhibition: The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Substituted thiazoles have been designed as selective COX-2 inhibitors, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition.[19] The nature of the substituents on the thiazole and associated phenyl rings is critical for achieving high potency and selectivity for COX-2.

Table 3: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDSubstituent at C-5COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity IndexReference
6a N,N-dimethyl-methanamine0.08>100313.7
Celecoxib Standard Drug0.0929322.2
Enzyme Inhibition

Beyond their roles in specific disease pathways, substituted thiazole methanamines are potent inhibitors of a variety of other clinically relevant enzymes.[1]

  • Carbonic Anhydrase (CA) Inhibition: CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[1] Thiazole derivatives, particularly those bearing a sulfonamide group, are effective CA inhibitors.[1]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Their inhibition is a primary approach for managing Alzheimer's disease.[1][20] Specific 2-aminothiazole derivatives have shown potent inhibitory activity against both AChE and BChE.[20]

Experimental Protocols: A Self-Validating System

The scientific integrity of any drug discovery program rests on robust and reproducible experimental protocols. The methodologies described below are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the data.

General Synthesis of Substituted Thiazoles (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing the core scaffold. This involves the cyclocondensation of a thioamide with an α-haloketone.

Protocol:

  • Reactant Preparation: Dissolve the chosen α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Thioamide: Add the corresponding thioamide or thiourea (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water or an ice bath to precipitate the product.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[21][22]

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Workflow for the Hantzsch thiazole synthesis.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes in medium only) and a negative control (medium only). Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11][12]

  • MFC/MBC Determination: To determine the Minimum Fungicidal/Bactericidal Concentration, aliquot a small volume from the wells showing no growth onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MFC/MBC.[12]

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol provides a general framework for assessing enzyme inhibition.[1]

Protocol:

  • Reagent Preparation: Prepare all necessary buffers and solutions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a concentration series.

  • Assay Setup (96-well plate):

    • Blank: Assay Buffer.

    • Enzyme Control (100% activity): Assay Buffer and CA Enzyme.

    • Inhibitor Control: Assay Buffer, CA Enzyme, and a known CA inhibitor (e.g., Acetazolamide).

    • Test Compound: Assay Buffer, CA Enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.

  • Detection: Measure the product formation over time using a plate reader (e.g., spectrophotometer).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

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General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

Substituted thiazole methanamines represent a highly versatile and promising class of compounds for drug discovery. Their rich chemical space and broad spectrum of biological activities—spanning antimicrobial, anticancer, and anti-inflammatory applications—make them a focal point for ongoing research. The structure-activity relationship studies consistently demonstrate that subtle modifications to the substitution patterns on the thiazole ring and the methanamine moiety can lead to significant improvements in potency and selectivity.[23]

Future efforts in this field should focus on leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to guide the rational design of next-generation thiazole derivatives.[23][24] The exploration of novel synthetic methodologies will also be crucial for accessing greater structural diversity. As our understanding of the molecular targets of these compounds deepens, so too will our ability to engineer highly potent and selective therapeutics for a wide range of human diseases. The continued investigation of this remarkable scaffold is certain to yield new and impactful medicines.

References

  • Thiazol-2-ylmethanamine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide - Benchchem.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021).
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity - ISCA. (2015).
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  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020).
  • Synthesis and antimicrobial evaluation of substituted thiazole compounds | Request PDF.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC. (2021).
  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors - Brieflands.
  • Antifungal activity of thiazole derivatives. (MIC and MBC in mg/mL). - ResearchGate.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC.
  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors | Bentham Science.
  • Synthesis and Antifungal Activity of Some Thiazole Derivatives - ResearchGate.
  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed. (2021).
  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022).
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  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022).
  • Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - Khanfar - Anti-Cancer Agents in Medicinal Chemistry.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (2020).
  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis.
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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF - ResearchGate.
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. (2023).
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC.
  • PHARMACOLOGICAL PROFILE OF THIADIAZOLE DERIVATIVE: A REVIEW. (2023).
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. (2018).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
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Foundational

Next-Generation Thiazole Scaffolds: From Green Synthesis to Targeted Therapeutics

Topic: Discovery and Synthesis of New Thiazole-Based Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary The th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of New Thiazole-Based Compounds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The thiazole ring (1,3-thiazole) remains a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in FDA-approved therapeutics ranging from antineoplastics (Dasatinib, Dabrafenib) to antibiotics (Sulfathiazole). Its unique electronic profile—combining an electron-rich sulfur atom with an electron-withdrawing nitrogen—allows for diverse non-covalent interactions, including


-

stacking and hydrogen bonding.

This guide moves beyond textbook theory to provide a field-validated workflow for the design, green synthesis, and characterization of novel thiazole derivatives. We focus on a self-validating modified Hantzsch protocol that eliminates toxic solvents without compromising yield, aligned with current ESG (Environmental, Social, and Governance) mandates in pharmaceutical manufacturing.

Strategic Design: Structure-Activity Relationship (SAR) Logic

Before synthesis, the "Application Scientist" must define the architectural intent. The thiazole ring is not merely a linker; it is a bioactive modulator.[1][2]

The Thiazole Pharmacophore Map

The reactivity and biological affinity of the thiazole ring are regionally specific.

  • C2 Position (Nucleophilic/Basic): The most common site for functionalization via amine or hydrazine linkers. Substitution here critically affects solubility and target kinase affinity (e.g., the aminothiazole motif in kinase inhibitors).

  • C4 Position (Lipophilic Pocket Interaction): Aryl or alkyl groups here typically engage hydrophobic pockets in enzymes. Electron-withdrawing groups (F, Cl, CF

    
    ) on the C4-phenyl ring often enhance metabolic stability against CYP450 oxidation.
    
  • C5 Position (Electrophilic): The most electron-rich carbon, susceptible to electrophilic aromatic substitution, allowing for late-stage functionalization (halogenation/acylation).

Visualization: SAR Logic Flow

SAR_Logic Thiazole Thiazole Core (C3H3NS) C2 C2 Position (Nucleophilic) Thiazole->C2 C4 C4 Position (Hydrophobic) Thiazole->C4 C5 C5 Position (Electrophilic) Thiazole->C5 Target_Kinase Kinase Affinity (H-Bond Donor) C2->Target_Kinase Amines/Hydrazones Target_Sol Solubility/ADME C2->Target_Sol Polar Groups C4->Target_Kinase Hydrophobic Pocket Target_Metab Metabolic Stability (Block Oxidation) C4->Target_Metab EWG (-F, -CF3) C5->Target_Metab Halogenation

Figure 1: Strategic functionalization logic for the thiazole scaffold in drug design.

Technical Core: Robust Synthetic Methodology

While modern C-H activation methods exist, they often require expensive transition metals (Pd, Rh). For robust, scalable discovery, we utilize an Optimized Green Hantzsch Condensation . This protocol uses water/ethanol as the solvent system, minimizing waste while accelerating reaction kinetics via the hydrophobic effect.

The Mechanism

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-haloketone carbon, followed by intramolecular cyclization and dehydration.[3]

Hantzsch_Mechanism Start Reagents: Alpha-Haloketone + Thioamide Step1 S-Alkylation (Nucleophilic Attack) Start->Step1 Inter1 Intermediate: Alpha-Thioiminoketone Step1->Inter1 Step2 Cyclization (N-Attack on Carbonyl) Inter1->Step2 Step3 Dehydration (- H2O) Step2->Step3 Product Final Thiazole Scaffold Step3->Product

Figure 2: Step-wise mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocol: 2-Amino-4-Arylthiazole Synthesis

Objective: Synthesize 4-(4-fluorophenyl)thiazol-2-amine. Scale: 5.0 mmol.

Reagents:

  • 4-Fluoro-phenacyl bromide (1.0 eq, 1.09 g)

  • Thiourea (1.2 eq, 0.46 g)

  • Solvent: Ethanol:Water (1:1 v/v, 10 mL)

  • Catalyst (Optional): Iodine (10 mol%) or simply reflux without catalyst for green compliance.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-phenacyl bromide in 5 mL ethanol.

  • Addition: Add a solution of thiourea dissolved in 5 mL warm water.

  • Reaction: Reflux the mixture at 80°C for 60–90 minutes.

    • Self-Validating Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material (phenacyl bromide) spot (

      
      ) must disappear completely.
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Neutralize the hydrobromide salt byproduct by adding 10% aqueous NaHCO

      
       dropwise until pH 
      
      
      
      8. Crucial: This liberates the free base amine, causing the product to precipitate as a solid.
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol to yield off-white crystals.

Yield Expectation: 85–95%.

Characterization & Data Validation

A synthesized compound is only as good as its structural proof. Use the following data table to validate the thiazole core formation.

Expected Spectral Signatures
TechniqueSignal / ParameterDiagnostic Value

H NMR

7.0 - 7.5 ppm (Singlet, 1H)
C5-H Proton. The signature singlet of the thiazole ring. Absence indicates incomplete cyclization.

H NMR

7.0 - 8.0 ppm (Broad Singlet, 2H)
-NH

Group.
Exchangeable with D

O. Confirms free base formation.

C NMR

165 - 170 ppm
C2 Carbon. Highly deshielded due to N and S attachment.

C NMR

100 - 110 ppm
C5 Carbon. Characteristic high-field aromatic signal.
HRMS [M+H]

Mass accuracy < 5 ppm required for publication standards.

Biological Evaluation Workflow

Once synthesized and characterized, the compound enters the screening funnel.

Bio_Workflow cluster_screen In Vitro Screening Synth Synthesized Thiazole Library MTT Cytotoxicity Assay (MTT/Alamar Blue) Cell Lines: HeLa, MCF-7 Synth->MTT MIC Antimicrobial Assay (Broth Microdilution) Strains: S. aureus, E. coli Synth->MIC Hit_ID Hit Identification (IC50 < 10 µM) MTT->Hit_ID MIC->Hit_ID Lead_Opt Lead Optimization (SAR Refinement) Hit_ID->Lead_Opt

Figure 3: Standard biological screening workflow for thiazole derivatives.

References

  • Bouherrou, S., et al. (2024). Synthesis of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable catalyst. Current Research in Green and Sustainable Chemistry. Link

  • Halimehjani, A. Z., et al. (2024). Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. Link

  • Petrou, A., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.[1][4][5] Arabian Journal of Chemistry. Link

  • Chimenti, F., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives. Journal of Pharma Insights and Research. Link

  • BenchChem Protocols. (2025). General Procedure for Hantzsch Thiazole Synthesis and Optimization. BenchChem. Link

  • FDA Orange Book. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Thiazole-containing drugs). U.S. Food and Drug Administration.[5] Link

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Exploratory

Thiazole Derivatives: A Comprehensive Guide to Key Therapeutic Targets for Drug Discovery

Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for div...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a privileged structure in drug design.[2][3] Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating their clinical significance in treating conditions ranging from cancer and infections to inflammatory disorders.[1][4][5] This in-depth technical guide provides a comprehensive overview of the most significant therapeutic targets of thiazole derivatives, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic basis of their action in oncology, neurodegenerative diseases, inflammation, and infectious diseases, detail the experimental methodologies used for their evaluation, and provide insights into the structure-activity relationships that govern their potency and selectivity.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole nucleus (C₃H₃NS) is a vital pharmacophore whose value is derived from its distinct chemical properties. The presence of sulfur and nitrogen heteroatoms imparts a unique electronic distribution, enabling the ring to act as a hydrogen bond acceptor and, through its substituents, a hydrogen bond donor.[2] This facilitates strong and specific interactions with the active sites of enzymes and receptors.[2][6] Furthermore, the thiazole ring is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic profiles. Its versatile chemistry, particularly the well-established Hantzsch thiazole synthesis, allows for the straightforward generation of diverse chemical libraries for high-throughput screening.[7][8] The clinical success of drugs like the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam underscores the therapeutic versatility of this scaffold.[1][2]

Oncology: Targeting Cancer Proliferation and Survival Pathways

Thiazole derivatives have emerged as a prominent class of anticancer agents, exerting their effects through multiple mechanisms of action.[2][9] Their ability to interact with key targets in cancer cell signaling, proliferation, and survival pathways makes them a focal point of modern oncology research.[10][11]

2.1 Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their deregulation is a hallmark of cancer.[12] Thiazole derivatives have proven to be highly effective frameworks for designing potent and selective kinase inhibitors.[12][13]

CDKs are essential for cell cycle progression, and their inhibition is a well-established strategy for cancer therapy.[14][15] Thiazole-containing compounds have been designed as potent inhibitors of several CDKs. For instance, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines were developed as highly active CDK9 inhibitors.[16] CDK9 inhibition leads to the downregulation of anti-apoptotic proteins, thereby reinstating programmed cell death in cancer cells.[16] Compound 12u from this series was found to inhibit CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity against CDK2.[16] Similarly, novel coumarin-thiazole congeners have been developed as potential CDK2 inhibitors, with derivative 6c showing potent activity against HepG2 and HCT116 cancer cell lines.[17]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[18] Developing dual PI3K/mTOR inhibitors is a promising therapeutic approach.[18] Recently, a series of novel thiazole compounds were designed and synthesized, with compounds 3b and 3e identified as potential PI3Kα/mTOR dual inhibitors. These compounds induced G0–G1 phase cell cycle arrest and increased apoptosis in leukemia cells.[18] The FDA-approved drug Alpelisib, a PI3Kα inhibitor, also features a 2-aminothiazole core, highlighting the scaffold's importance for this target class.[19][20]

Thiazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer.

  • B-RAF: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated exceptional inhibitory effects on the B-RAFV600E mutant kinase, with some compounds surpassing the activity of the standard drug dabrafenib.[13]

  • EGFR & VEGFR-2: Fused thieno-thiazole and dihydrothiazolo-thiazole derivatives have been evaluated as multi-targeting kinase inhibitors, showing promising suppression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[21]

  • Focal Adhesion Kinase (FAK): Thiazole derivatives have also been explored as inhibitors of FAK, a non-receptor tyrosine kinase involved in cell adhesion and migration.[22]

2.2 Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for antimitotic drugs.[23] Thiazole-based compounds have been developed as tubulin polymerization inhibitors that bind to the colchicine binding site, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[23][24] A series of thiazole-based chalcones and thiazole-naphthalene derivatives have shown significant tubulin polymerization inhibition, with IC50 values in the low micromolar range.[23][24] Compound 5b from a thiazole-naphthalene series was particularly potent, with an IC50 of 3.3 µM against tubulin polymerization.[24]

2.3 Modulation of the Ubiquitin-Proteasome System

The deubiquitinase enzyme Ubiquitin-Specific Protease 7 (USP7) is considered a potential cancer drug target because it stabilizes oncogenic proteins like Mdm2.[25] Based on known USP7 inhibitors, a series of thiazole derivatives were designed and synthesized, exhibiting low micromolar inhibition against the USP7 enzyme and cancer cell lines.[25] These compounds were shown to induce cell death in both p53-dependent and independent manners.[25]

Data Presentation: Anticancer Activity of Thiazole Derivatives
Compound ClassTargetExample CompoundActivity (IC50)Cancer Cell Line(s)Reference
AnilinopyrimidinesCDK912u 7 nM (enzyme)HCT-116[16]
Coumarin-thiazolesCDK26c 2.6 µMHepG2[17]
Thiazole derivativesPI3Kα/mTOR3b PI3Kα: 0.05 µM; mTOR: 0.85 µMHL-60(TB)[18]
Thiazole-naphthalenesTubulin5b 0.48 µMMCF-7[24]
Thiazole ChalconesTubulin2e 7.78 µM (polymerization)Ovar-3, MDA-MB-468[23]
Thiazole derivativesUSP7-Low micromolar rangeHCT116[25]
Experimental Protocols & Visualizations

This protocol assesses the ability of a test compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents & Materials: Tubulin ( >99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compounds, reference inhibitor (e.g., Combretastatin A-4), 96-well microplates, temperature-controlled spectrophotometer.

  • Preparation: Prepare stock solutions of test compounds in DMSO. Dilute to final concentrations in polymerization buffer. Keep all reagents on ice.

  • Assay Procedure:

    • Add 5 µL of the test compound or control (DMSO, reference inhibitor) to the wells of a pre-chilled 96-well plate.

    • Add 100 µL of ice-cold tubulin solution (e.g., 2 mg/mL in polymerization buffer with 1 mM GTP) to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Primary Screening cluster_1 Dose-Response & Target Identification cluster_2 Mechanism of Action Studies a Compound Library (Thiazole Derivatives) b Single-Dose Cytotoxicity Assay (e.g., 60 cancer cell lines) a->b c Five-Dose IC50 Determination (on sensitive cell lines) b->c Active Compounds d In Vitro Target-Based Assays (e.g., Kinase, Tubulin) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Apoptosis Assays (e.g., Annexin V) e->f g In Vivo Efficacy Studies (Xenograft Models) f->g Lead Compound

Caption: A typical workflow for identifying and validating anticancer thiazole derivatives.

Neurodegenerative Disorders: Combating Pathologies of the Central Nervous System

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline.[26] Thiazole and its derivatives have emerged as multi-target agents with promising therapeutic potential for AD by affecting various pathological targets.[26][27]

3.1 Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of AD.[27][28] Several thiazole derivatives have been synthesized and shown to be potent inhibitors of these enzymes.[28][29] For example, amine-containing thiazole derivatives have reported IC50 values as low as 9 nM for AChE.[27] More recently, novel thiazole compounds bearing an acetanilide moiety demonstrated high inhibitory activity against AChE, with IC50 values in the nanomolar range, surpassing the efficacy of the FDA-approved drug Donepezil in some cases.[30][31]

3.2 Modulation of Amyloid-Beta and Tau Pathology

The core pathology of AD involves the aggregation of amyloid-beta (Aβ) peptides and tau protein.[27] Thiazole derivatives have shown the ability to inhibit these processes.

  • β-secretase (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of Aβ. Thiazol-imidazole-acetamide and thiazolyl-thiadiazole derivatives have been identified as potent BACE-1 inhibitors, thereby reducing Aβ aggregation.[27]

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in tau hyperphosphorylation. Thiazole compounds have been shown to inhibit GSK-3β, another key target in the AD cascade.[27]

  • Direct Anti-Aggregation Effects: Thiazole derivatives can also directly bind to Aβ and disrupt the formation of harmful aggregates.[27][30]

Data Presentation: Anti-Alzheimer's Activity of Thiazole Derivatives
Compound ClassTarget(s)Example IC50Reference
Amine-containing thiazolesAChE / BuChE9 nM (AChE)[27]
Thiazole-acetanilidesAChE54 nM[30][32]
Thiazol-imidazole-acetamidesBACE-1< 5 µM[27]
Coumarinyl-thiazolesAChE67.72 nM[31]
Experimental Protocols & Visualizations

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by AChE from acetylthiocholine) with DTNB (Ellman's reagent).

  • Reagents & Materials: AChE enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds, reference inhibitor (e.g., Donepezil), 96-well microplates, spectrophotometer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the test compound solution (dissolved in buffer with minimal DMSO).

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of enzyme inhibition for each compound concentration compared to the control without an inhibitor. Calculate the IC50 value from the dose-response curve.

G cluster_APP Amyloidogenic Pathway cluster_Tau Tau Pathology APP APP Ab Aβ Monomers APP->Ab BACE-1 sAPPb sAPPβ Oligomers Aβ Oligomers Ab->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau GSK-3β NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Thiazole Thiazole Derivatives Thiazole->Ab Inhibit Aggregation BACE-1 BACE-1 Thiazole->BACE-1 Inhibit GSK-3β GSK-3β Thiazole->GSK-3β Inhibit

Caption: Thiazole derivatives interfere with key pathological targets in Alzheimer's disease.

Inflammatory Conditions: Attenuation of Inflammatory Cascades

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[33][34] Thiazole and thiazolidinone derivatives possess significant anti-inflammatory potential by inhibiting key enzymes and mediators in the inflammatory cascade.[8][35]

4.1 Inhibition of Cyclooxygenases (COX)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostanoids.[5] Thiazole derivatives have been investigated as inhibitors of both COX-1 and COX-2.[33] Some 5-thiazol-based thiazolidinone derivatives have been identified as novel selective COX-1 inhibitors, with activity superior to the reference drug naproxen.[5] The ability to achieve selectivity between COX isoforms is a critical goal in developing safer NSAIDs.

4.2 Lipoxygenase (LOX) Pathway Inhibition

The lipoxygenase (LOX) pathway is another important branch of the arachidonic acid cascade that produces inflammatory mediators like leukotrienes.[33] Thiazole derivatives have demonstrated potent anti-inflammatory activities by blocking 5-LOX, in addition to their effects on COX enzymes.[33] This dual inhibition of COX and LOX pathways is a highly attractive strategy for developing broad-spectrum anti-inflammatory agents.

Experimental Protocols & Visualizations

This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.

  • Reagents & Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compounds, reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2), reaction buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with the test compound or control at various concentrations for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a short time (e.g., 2 minutes).

    • Stop the reaction and measure the product (e.g., Prostaglandin G2) using a suitable detection method (e.g., colorimetric analysis of a peroxidase substrate).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-2) / IC50 (COX-1).

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs Thiazole Thiazole Derivatives Thiazole->COX Inhibit Thiazole->LOX Inhibit

Caption: Thiazole derivatives can inhibit both COX and LOX inflammatory pathways.

Infectious Diseases: A Broad-Spectrum Antimicrobial Scaffold

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective therapeutic agents.[7][36] The thiazole moiety is a fundamental framework in the search for novel antimicrobial drugs, exhibiting activity against a wide range of pathogens.[36][37][38]

5.1 Mechanisms of Antibacterial and Antifungal Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of cell wall synthesis, depolarization of the cell membrane, and interference with protein and nucleic acid synthesis.[37] Their amphiphilic nature can facilitate their integration into the cell membranes of microbes, leading to disruption.[38] Numerous studies have reported the synthesis of thiazole derivatives with potent activity against both Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli) bacteria, as well as fungal strains like C. albicans.[4][7][39] Some catechol-derived thiazoles have shown potent activity against MRSA with Minimum Inhibitory Concentration (MIC) values as low as ≤ 2 µg/mL.[7]

5.2 Antiviral and Antimalarial Applications

The therapeutic utility of thiazoles extends to antiviral and antiprotozoal applications.

  • Antiviral: The FDA-approved HIV protease inhibitor Ritonavir contains a thiazole ring, demonstrating the scaffold's utility in antiviral drug design.[1][37] Thiazole derivatives have also shown activity against a range of other viruses.[37]

  • Antimalarial: Thiazole hydrazine derivatives have been screened for activity against Plasmodium falciparum, with some compounds showing moderate to good activity, close to that of the standard drug quinine.[39]

Experimental Protocols & Visualizations

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Reagents & Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial/fungal inoculum standardized to 0.5 McFarland, test compounds, standard antibiotics (e.g., Ampicillin, Fluconazole), sterile 96-well microplates.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the broth.

    • Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (inoculum without drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The thiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of drugs against a wide range of diseases. Its derivatives have demonstrated potent and often multi-targeted activities in oncology, neurodegeneration, inflammation, and infectious diseases. The future of thiazole-based drug discovery lies in the rational design of next-generation compounds with enhanced selectivity and improved pharmacokinetic profiles. The application of computational modeling, structure-based drug design, and the exploration of novel hybrid molecules combining thiazole with other pharmacophores will undoubtedly lead to the discovery of new and more effective therapeutic agents.[10][40] Continued investigation into the diverse biological targets of this privileged scaffold will ensure its enduring role in addressing unmet medical needs.

References
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). [Source URL not available]
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. (2017). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2020). PubMed. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. National Center for Biotechnology Information. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]

  • A Review On Thiazole As Anticancer Agents. (2018). Neliti. [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2025). Taylor & Francis Online. [Link]

  • Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (2026). ResearchGate. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). Taylor & Francis Online. [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Ingenta Connect. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). ResearchGate. [Link]

  • Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (2021). American Chemical Society. [Link]

  • Design and Synthesis of New Thiazole Derivatives as PI3K/mTOR Dual Inhibitors. (2023). RSC Publishing. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease. (2024). Ovid. [Link]

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). Taylor & Francis Online. [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2023). Bentham Science. [Link]

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (2021). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]

  • Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. (2023). RSC Publishing. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). MDPI. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers. [Link]

  • Novel Thiazole-Pyrazole Fused Benzo-Coumarin Compounds Show Promise as Treatment for Alzheimer's Disease. (2024). Spectroscopy Online. [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Taylor & Francis Online. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Publishing. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • Thiazole derivatives as focal adhesion kinase (FAK) inhibitors (58–60a–b). (2024). ResearchGate. [Link]

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Foundational

Hantzsch Synthesis for 2-Aminothiazole Derivatives: A Strategic Technical Guide

Executive Summary: The 2-Aminothiazole Scaffold In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety is not merely a structural fragment; it is a "privileged scaffold."[1][2] Its ability to serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Aminothiazole Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety is not merely a structural fragment; it is a "privileged scaffold."[1][2] Its ability to serve as a bioisostere for phenol, pyridine, and amide groups allows it to interact with diverse biological targets, ranging from kinases (e.g., Dasatinib ) to bacterial cell wall synthesis enzymes (e.g., Cefdinir ).

While the Hantzsch thiazole synthesis dates back to 1887, it remains the gold standard due to its modularity. However, the difference between a mediocre 50% yield and a quantitative 95% yield often lies in understanding the subtle interplay of solvation, leaving group ability, and pH control. This guide moves beyond the textbook definitions to provide a rigorous, field-proven framework for synthesizing 2-aminothiazole derivatives.

Mechanistic Deep Dive: Anatomy of the Reaction

To optimize the Hantzsch synthesis, one must master its three distinct phases. The reaction between an


-haloketone and thiourea is a cascade sequence.[1]
Phase 1: The Nucleophilic Trigger (S-Alkylation)

The reaction initiates with the nucleophilic attack of the thiourea sulfur atom on the


-carbon of the haloketone.[1]
  • Critical Insight: Sulfur is a "soft" nucleophile. In polar protic solvents (EtOH, MeOH), this step is rapid and typically irreversible. The leaving group (Br > Cl) significantly impacts the rate.

  • Risk Factor: If the reaction temperature is too high initially, competitive N-alkylation can occur, though S-alkylation is kinetically favored.

Phase 2: Intramolecular Cyclization

Following S-alkylation, the intermediate is an acyclic isothiouronium salt. The terminal amine nitrogen then attacks the carbonyl carbon.

  • Causality: This step is driven by entropy (formation of a 5-membered ring). However, it requires the carbonyl carbon to be sufficiently electrophilic. Electron-withdrawing groups on the ketone phenyl ring accelerate this step.

Phase 3: Dehydration and Aromatization

The resulting hydroxy-thiazoline intermediate undergoes dehydration (loss of water) to form the stable, aromatic thiazole ring.

  • Self-Validating Step: The driving force is the gain of aromatic stabilization energy. This step is acid-catalyzed (often by the HX generated in step 1).

Visualization: Reaction Mechanism Pathway[1][3]

HantzschMechanism Reactants Reactants (α-Haloketone + Thiourea) S_Alkylation Transition State 1 (S-Nucleophilic Attack) Reactants->S_Alkylation Solvent Solvation Intermediate1 Intermediate 1 (Isothiouronium Salt) S_Alkylation->Intermediate1 SN2 Mechanism Cyclization Intramolecular Cyclization Intermediate1->Cyclization N-Attack on C=O Intermediate2 Intermediate 2 (Hydroxy-thiazoline) Cyclization->Intermediate2 Ring Closure Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Acid Catalysis Product Final Product (2-Aminothiazole HBr Salt) Dehydration->Product Aromatization

Caption: Step-by-step mechanistic pathway of Hantzsch synthesis from reactants to aromatic scaffold.[3]

Strategic Optimization: The "Art" of Synthesis

The choice of conditions dictates the purity profile. Below is a comparative analysis of modern methodologies.

Table 1: Comparative Analysis of Reaction Conditions
ParameterMethod A: Conventional (Ethanol Reflux)Method B: Green (Water Solvent)Method C: Solvent-Free (Mechanochemical)
Reaction Time 2 - 4 Hours4 - 6 Hours10 - 30 Minutes
Typical Yield 75 - 85%80 - 90%85 - 95%
Purity Profile High (Recrystallization often needed)High (Precipitates cleanly)Moderate (May require washing)
Eco-Score Moderate (Organic solvent waste)Excellent (Water waste)Excellent (Zero solvent)
Scalability High (Easy to scale up)Moderate (Solubility limits)Low (Heat transfer issues)
Best For Standard Lab Synthesis Green Chemistry Compliance High-Throughput Screening
Key Optimization Factors
  • Catalysis: While the reaction is autocatalytic (generating HX), adding catalytic amounts of Iodine (

    
    )  or 
    
    
    
    -cyclodextrin
    in water can significantly accelerate the dehydration step.
  • Solvent Effect: Ethanol is standard, but PEG-400 has emerged as a superior green solvent that stabilizes the transition states and allows for easy product isolation via water precipitation.

Experimental Protocols

These protocols are designed to be self-validating systems. If the visual cues described do not occur, stop and troubleshoot.

Protocol A: The Robust Standard (Solution Phase)

Recommended for high-purity requirements in lead optimization.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 eq)
    
  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 mL per mmol)

Workflow:

  • Dissolution: Dissolve the

    
    -haloketone in ethanol in a round-bottom flask.
    
  • Addition: Add thiourea in one portion.

    • Observation: The solution may turn slightly yellow as the thiourea dissolves.

  • Reflux: Heat to reflux (

    
    C) for 2-3 hours.
    
    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The starting ketone spot (

      
      ) should disappear; a baseline spot (salt) will appear.
      
  • Isolation (The Critical Step):

    • Cool the mixture to room temperature.

    • The product exists as the HBr salt.[4] To obtain the free base, pour the reaction mixture into 10% aqueous

      
        or 
      
      
      
      .
    • Visual Cue: Vigorous bubbling (

      
      ) and precipitation of the free amine solid.
      
  • Purification: Filter the solid, wash with water (to remove inorganic salts), and recrystallize from hot ethanol if necessary.

Protocol B: Rapid Solvent-Free Synthesis

Recommended for generating libraries of compounds quickly.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 eq)
    
  • Thiourea (1.1 eq)

Workflow:

  • Grinding: Mix reactants in a mortar and pestle or ball mill.

  • Heating: Transfer to a vial and heat to slightly above the melting point of the ketone (typically

    
    C) for 10-20 minutes.
    
    • Visual Cue: The mixture will melt into a liquid and then rapidly solidify as the high-melting thiazole salt forms.

  • Workup: Wash the resulting solid cake with diethyl ether (to remove unreacted ketone) and then with water. Neutralize with bicarbonate as in Protocol A.

Visualization: Experimental Decision Tree

ExperimentalWorkflow Start Start Synthesis CheckSolubility Is Ketone Water Soluble? Start->CheckSolubility MethodWater Use Water/Catalyst (Green Protocol) CheckSolubility->MethodWater Yes MethodEtOH Use Ethanol Reflux (Standard Protocol) CheckSolubility->MethodEtOH No Reaction Reaction Complete? (Check TLC) MethodWater->Reaction MethodEtOH->Reaction Reaction->MethodEtOH No (Extend Time) Workup Neutralization (Pour into Na₂CO₃) Reaction->Workup Yes Precipitation Precipitate Forms? Workup->Precipitation Filter Filter & Wash (H₂O) Precipitation->Filter Yes (Solid) Extract Extract with EtOAc Dry & Evaporate Precipitation->Extract No (Oil/Soluble) Final Pure 2-Aminothiazole Filter->Final Extract->Final

Caption: Decision tree for selecting synthesis method and workup procedure based on substrate properties.

Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
Sticky/Oily Product Incomplete neutralization or impurities.Triturate the oil with cold ether or hexanes to induce crystallization. Ensure pH is > 8 during workup.
Starting Material Remains Ketone is sterically hindered.Switch to a higher boiling solvent (e.g., n-Propanol) or add a Lewis Acid catalyst (

).
Regioisomers Competitive N-alkylation (rare).Ensure temperature is controlled during the initial addition.[1][5][6] Use polar protic solvents to favor S-alkylation.
Low Yield Product solubility in water during workup.[5]If the product is amphiphilic, avoid excessive water. Neutralize to pH 7-8 carefully and extract with EtOAc/THF.

References

  • BenchChem. (2025).[1][6][7] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from

  • Facchinetti, V., et al. (2016).[8] An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles. Synthesis. Retrieved from

  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis Procedure. Retrieved from

  • Radhika, S., et al. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis. Current Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-bromo-5-methyl-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of bioactive molecules across a wide range of therapeutic areas, including anticancer, antiretroviral, and anti-inflammatory agents.[3][4][5] This guide focuses on a key building block for the synthesis of complex thiazole-containing molecules: 2-bromo-5-methyl-1,3-thiazole. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview of this versatile reagent, from its fundamental chemical and physical properties to its synthesis and strategic application in drug development.

Structural Elucidation and Physicochemical Properties

2-bromo-5-methyl-1,3-thiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom at the 2-position and a methyl group at the 5-position.[1]

Chemical Structure:

Caption: Chemical structure of 2-bromo-5-methyl-1,3-thiazole.

Physicochemical and Spectroscopic Data Summary:

PropertyValueSource
IUPAC Name 2-bromo-5-methyl-1,3-thiazole[1]
CAS Number 41731-23-1[1]
Molecular Formula C₄H₄BrNS[1]
Molecular Weight 178.05 g/mol [1]
Appearance Colorless to light yellow liquid-
Boiling Point 192-200 °C-
Density 1.702 g/cm³ (predicted)-
Solubility Slightly soluble in water-
¹H NMR (CDCl₃, est.) δ ~7.4 (s, 1H, H-4), ~2.5 (s, 3H, CH₃)[2][6]
¹³C NMR (CDCl₃, est.) δ ~140 (C-2), ~145 (C-5), ~120 (C-4), ~15 (CH₃)[7][8][9]
Mass Spectrum (EI) M⁺ at m/z 177/179 (Br isotopes)[10][11][12]

Synthesis of 2-bromo-5-methyl-1,3-thiazole

The most common and efficient laboratory-scale synthesis of 2-bromo-5-methyl-1,3-thiazole involves the diazotization of the corresponding 2-amino-5-methyl-1,3-thiazole, followed by a Sandmeyer-type reaction.[13] This approach offers high yields and is amenable to standard laboratory equipment.

Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Workup & Purification 2-Amino-5-methyl-1,3-thiazole 2-Amino-5-methyl-1,3-thiazole Diazonium_Salt In situ Diazonium Salt 2-Amino-5-methyl-1,3-thiazole->Diazonium_Salt NaNO₂, HBr (aq) 0-5 °C Product 2-Bromo-5-methyl-1,3-thiazole Diazonium_Salt->Product CuBr Heat Extraction Solvent Extraction Product->Extraction Quench Chromatography Column Chromatography Extraction->Chromatography Final_Product 2-Bromo-5-methyl- 1,3-thiazole Chromatography->Final_Product Pure Product

Caption: General workflow for the synthesis of 2-bromo-5-methyl-1,3-thiazole.

Detailed Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of similar bromo-heterocycles.[13][14] The causality behind each step is explained to ensure reproducibility and safety.

Materials:

  • 2-Amino-5-methyl-1,3-thiazole

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • Diazotization (0-5 °C):

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methyl-1,3-thiazole (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C and slowly add a pre-cooled 48% aqueous hydrobromic acid solution (excess, e.g., 3-4 eq). The exotherm should be carefully controlled to maintain the temperature below 5 °C. This step protonates the amino group, making it susceptible to diazotization.

    • Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition. The reaction is typically monitored for the absence of the starting amine by TLC.

  • Sandmeyer Reaction (Room Temperature to 60 °C):

    • In a separate flask, prepare a suspension of copper(I) bromide (1.2-1.5 eq) in a portion of 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide suspension with vigorous stirring. Nitrogen gas evolution will be observed. The copper(I) bromide catalyzes the displacement of the diazonium group with a bromide ion.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x). The organic layers are combined.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-bromo-5-methyl-1,3-thiazole.

Chemical Reactivity and Applications in Drug Development

The C-Br bond at the 2-position of the thiazole ring is the primary site of reactivity, making it an excellent handle for introducing molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the thiazole ring facilitates oxidative addition in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

2-bromo-5-methyl-1,3-thiazole is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Example: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiazole ring and a variety of aryl or heteroaryl boronic acids or esters.

Suzuki_Coupling Substrate 2-Bromo-5-methyl-1,3-thiazole Product 2-Aryl-5-methyl-1,3-thiazole Substrate->Product Pd Catalyst, Base Solvent, Heat Boronic_Acid R-B(OH)₂

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Application in the Synthesis of Dasatinib

While a direct, published synthesis of the anticancer drug Dasatinib starting from 2-bromo-5-methyl-1,3-thiazole is not explicitly detailed in the provided search results, the structural core of Dasatinib contains a substituted 2-aminothiazole moiety. Patent literature describes the synthesis of Dasatinib intermediates where a bromo-thiazole derivative is a key component.[13][15] The use of 2-bromo-5-methyl-1,3-thiazole or a closely related analogue as a starting material for the synthesis of Dasatinib or other kinase inhibitors is highly plausible. The C-Br bond would be displaced by an amine in a Buchwald-Hartwig or similar cross-coupling reaction to install the pyrimidine side chain.

Spectroscopic Characterization

Definitive characterization of 2-bromo-5-methyl-1,3-thiazole is achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets. One for the proton at the 4-position of the thiazole ring (H-4), which would appear in the aromatic region (estimated around δ 7.4 ppm), and another for the methyl protons at the 5-position, which would appear further upfield (estimated around δ 2.5 ppm).[2][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the bromine (C-2) would be significantly downfield. The other two thiazole ring carbons (C-4 and C-5) and the methyl carbon would also have characteristic chemical shifts.[7][8][9]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak with a doublet pattern (M⁺ and M⁺+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[10][11][12] Fragmentation would likely involve the loss of the bromine atom and cleavage of the thiazole ring.

Biological Activity and Toxicological Profile

While many thiazole derivatives exhibit a wide range of biological activities, including cytotoxic effects against cancer cell lines, specific data on the biological activity of 2-bromo-5-methyl-1,3-thiazole itself is limited in the public domain.[16][17] Its primary role is as a synthetic intermediate rather than a biologically active agent.

Safety and Handling:

2-bromo-5-methyl-1,3-thiazole is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] It is also suspected of causing serious eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

2-bromo-5-methyl-1,3-thiazole is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, biologically active molecules for drug discovery. Its well-defined reactivity, primarily centered on the C-Br bond, allows for the strategic introduction of diverse functionalities through robust and reliable cross-coupling methodologies. As the demand for novel therapeutics containing the thiazole scaffold continues to grow, the importance of key intermediates like 2-bromo-5-methyl-1,3-thiazole in the synthetic chemist's toolbox will undoubtedly increase. Further exploration of its reactivity and the development of more efficient and sustainable synthetic routes will continue to be areas of active research.

References

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152).
  • PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
  • Heba A. Elhady, et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462.
  • Google Patents. (n.d.). ES2568659T3 - Dasatinib synthesis process and an intermediate thereof.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved from [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • Patel, R. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2001021603A1 - A process for the synthesis of ritonavir.
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(56), 35367-35372.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. Retrieved from [Link]

  • Waghmare, P. B., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-79.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • SID. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ritonavir-impurities. Retrieved from [Link]

  • Sayed, G. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736.
  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine

An Application Note for the Synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine Abstract (2-Bromo-5-methylthiazol-4-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine

Abstract

(2-Bromo-5-methylthiazol-4-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of bioactive compounds such as antimicrobial and antiparasitic agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of this primary amine, designed for researchers in organic synthesis and pharmaceutical development. We present a robust and efficient methodology centered on the reductive amination of the commercially available 2-Bromo-5-methylthiazole-4-carbaldehyde. The guide explains the causality behind experimental choices, offers a comprehensive step-by-step procedure, and includes detailed characterization, safety, and troubleshooting sections to ensure reliable and reproducible results.

Introduction and Synthetic Strategy

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[2] The target compound, (2-Bromo-5-methylthiazol-4-yl)methanamine, incorporates this key moiety with a reactive aminomethyl group, making it a versatile precursor for further functionalization.

While several synthetic routes are theoretically plausible, this protocol focuses on a reductive amination pathway for its high efficiency, operational simplicity, and the commercial availability of the key starting material, 2-Bromo-5-methylthiazole-4-carbaldehyde.[3][4][5] This approach avoids the multi-step preparations required for alternative methods like the Gabriel synthesis or nitrile reduction, which would first necessitate the synthesis of a 4-halomethyl or 4-cyano substituted thiazole precursor.[6][7]

Reductive amination involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[8] This one-pot procedure is highly chemoselective and generally provides good to excellent yields.

Synthetic Scheme Visualization

The diagram below illustrates the direct, one-pot conversion of the starting aldehyde to the target primary amine via an intermediate imine.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Bromo-5-methylthiazole-4-carbaldehyde inter Iminium Ion Intermediate start->inter + NH₄OAc (Ammonia Source) product (2-Bromo-5-methylthiazol-4-yl)methanamine inter->product + NaBH(OAc)₃ (Reducing Agent)

Sources

Application

In Vitro Assay Protocol for Testing Thiazole Derivatives' Anticancer Activity: An Application Note

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Thiazole Derivatives in Oncology Research The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Thiazole Derivatives in Oncology Research

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities.[1] In oncology, thiazole derivatives have emerged as a particularly promising class of molecules due to their ability to interact with a wide range of biological targets implicated in cancer progression.[1][2] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, underscoring the therapeutic potential of this heterocyclic ring system.[1] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and survival.[3][4][5]

This application note, designed for researchers and drug development professionals, provides a comprehensive guide to the in vitro evaluation of thiazole derivatives for their anticancer activity. It offers detailed, step-by-step protocols for essential assays, insights into the scientific rationale behind experimental choices, and guidance on data analysis and interpretation.

I. Strategic Selection of Cancer Cell Lines

The initial and one of the most critical steps in the in vitro assessment of any potential anticancer agent is the selection of appropriate cancer cell lines. A well-chosen panel of cell lines can provide valuable insights into the spectrum of activity and potential mechanisms of action of the test compounds.

The NCI-60 Panel: A Standard for Broad-Based Screening

For a comprehensive initial screening, the National Cancer Institute's NCI-60 panel is an invaluable resource. This panel consists of 60 well-characterized human cancer cell lines derived from nine different cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3] Screening against the NCI-60 panel can help identify patterns of activity and potential tissue-specific effects of the thiazole derivatives.[6]

Rationale-Driven Selection of Specific Cell Lines

Beyond broad-based screening, a more targeted approach to cell line selection is often warranted, based on the known or hypothesized molecular targets of thiazole derivatives. Many thiazole-containing compounds have been shown to inhibit key players in cancer cell signaling, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) are excellent models to investigate EGFR-targeting thiazole derivatives.[7][8]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole derivatives have been developed as VEGFR-2 inhibitors.[4][9] Human umbilical vein endothelial cells (HUVECs) can be used to assess anti-angiogenic potential, while cancer cell lines like MDA-MB-231 (breast cancer) that express VEGFR-2 are also relevant.[9][10]

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their dysregulation is a hallmark of cancer.[11][12] Thiazole derivatives have been identified as potent CDK inhibitors.[11][13] Cell lines such as MCF-7 (breast cancer) and HCT-116 are commonly used to study the effects of CDK inhibitors on the cell cycle.[11][14]

Therefore, a well-considered panel might include representatives from different cancer types known to be sensitive to the inhibition of these pathways. For example, a study on a new series of thiazole derivatives could utilize:

  • MCF-7: An estrogen receptor-positive breast cancer cell line.[4]

  • MDA-MB-231: A triple-negative breast cancer cell line, often more aggressive.[15]

  • A549: A non-small cell lung cancer cell line.[16][17]

  • HCT-116: A colon cancer cell line.[14][18]

  • HepG2: A liver cancer cell line.[4]

II. Core Experimental Workflow

The in vitro evaluation of thiazole derivatives typically follows a tiered approach, starting with an assessment of general cytotoxicity, followed by more detailed mechanistic studies.

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies MTT MTT Assay Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Determine IC50 SRB SRB Assay SRB->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle Thiazole_Derivatives Thiazole_Derivatives Thiazole_Derivatives->MTT Thiazole_Derivatives->SRB

Figure 1: General experimental workflow for in vitro anticancer activity testing.

III. Cytotoxicity Assays: The First Line of Evaluation

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[2][19]

B. Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for at least 1 hour to fix the cells.

  • Washing:

    • Carefully remove the TCA solution and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.[2][19]

IV. Mechanistic Assays: Unraveling the "How"

Once the cytotoxic potential of the thiazole derivatives has been established, the next step is to investigate the underlying mechanisms of cell death.

A. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect this externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7][15]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to be sub-confluent at the time of harvesting.

    • Treat the cells with the thiazole derivative at its pre-determined IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

apoptosis_pathway Thiazole_Derivative Thiazole_Derivative Mitochondrial_Stress Mitochondrial_Stress Thiazole_Derivative->Mitochondrial_Stress Induces Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Stress->Cytochrome_c_Release Leads to Caspase_9_Activation Caspase_9_Activation Cytochrome_c_Release->Caspase_9_Activation Activates Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Activates Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Executes

Figure 2: A putative signaling pathway for thiazole-induced apoptosis.

B. Cell Cycle Analysis: Propidium Iodide Staining

Principle: Flow cytometry with propidium iodide (PI) staining is a widely used method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][20] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[20][21]

Interpretation of Results:

  • An accumulation of cells in a specific phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.

  • An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[20]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Generate a histogram of DNA content to visualize the cell cycle distribution.[5][22]

V. Data Presentation and Troubleshooting

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of IC50 Value Presentation

CompoundCancer Cell LineIC50 (µM) ± SD
Thiazole Derivative AMCF-75.2 ± 0.8
A5498.1 ± 1.2
HCT-1163.5 ± 0.5
Positive Control (e.g., Doxorubicin)MCF-70.1 ± 0.02
A5490.3 ± 0.05
HCT-1160.2 ± 0.03

Table 2: Example of Cell Cycle Analysis Data Summary

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M% of Cells in Sub-G1
Control55.2 ± 2.120.5 ± 1.524.3 ± 1.81.8 ± 0.3
Thiazole Derivative A (IC50)25.8 ± 1.915.3 ± 1.250.1 ± 3.58.8 ± 0.9
Troubleshooting Common Issues
  • High Variability in Cytotoxicity Assays: Ensure uniform cell seeding density, proper mixing of compound dilutions, and consistent incubation times.

  • Low Absorbance in MTT Assay: Check cell viability before seeding, optimize cell number, and ensure complete solubilization of formazan crystals.[16]

  • High Background in Flow Cytometry: Optimize washing steps, use appropriate compensation controls for multicolor analysis, and gate out debris and cell aggregates.[1]

VI. Conclusion

The in vitro evaluation of thiazole derivatives requires a systematic and multi-faceted approach. By combining robust cytotoxicity screening with detailed mechanistic studies, researchers can gain a comprehensive understanding of the anticancer potential of these promising compounds. The protocols and insights provided in this application note serve as a guide to designing and executing these experiments with scientific rigor, ultimately contributing to the development of novel and effective cancer therapeutics.

VII. References

  • Abdelhafez, E., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Thiazole Derivatives as Potent and Selective CDK9 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8234-8253.

  • Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2024, March 15). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]

  • MDPI. (2025, March 20). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. Retrieved from [Link]

  • National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • PMC. (2023, May 22). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

  • ScienceDirect. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • SCIRP. (2017). A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. Retrieved from [Link]

  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • Bentham Science. (n.d.). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 23). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 8). Design, synthesis and biological evaluation of novel thiadiazole derivatives as potential VEGFR-2 inhibitors. Retrieved from [Link]

  • PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • Dove Medical Press. (2022, May 16). EGFR inhibitors synthesis and biological assessment. Retrieved from [Link]

  • ResearchGate. (2025, September 4). (PDF) Design, synthesis, and functional evaluation of thiazole-linked pyridine derivatives for targeted lung cancer therapy. Retrieved from [Link]

  • baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of thiazole-based anticancer drugs, the reported potent... Retrieved from [Link]

  • St. John's Scholar. (n.d.). "ANTICANCER EFFECT OF INDANONE-BASED THIAZOLYL HYDRAZONE DERIVATIVE ON ". Retrieved from [Link]

  • Reddit. (2023, December 18). struggling with MTT assay : r/labrats. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • MDPI. (2022, September 21). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • PubMed. (n.d.). Thiazole- and 1,3,4-Thiadiazole-Based Hybrids: Synthesis and In Vitro Cytotoxicity Against Human Cancer Cell Lines. Retrieved from [Link]

  • Nature. (2023, June 10). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Retrieved from [Link]

  • PMC. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Agilent. (2022, April 16). Monitoring Cell Cycle Progression in Cancer Cells. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Neonicotinoid Precursors using (2-Bromo-5-methylthiazol-4-yl)methanamine

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Agrochemicals The thiazole ring is a cornerstone heterocyclic motif in the development of modern agrochemicals, prized for its metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Agrochemicals

The thiazole ring is a cornerstone heterocyclic motif in the development of modern agrochemicals, prized for its metabolic stability and ability to engage with a wide range of biological targets.[1][2][3] Its presence is particularly notable in the neonicotinoid class of insecticides, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[1] The discovery of commercial successes like Thiamethoxam and Clothianidin has spurred extensive research into novel thiazole-containing analogs to enhance efficacy, broaden the spectrum of activity, and manage insect resistance.[2][4]

(2-Bromo-5-methylthiazol-4-yl)methanamine is a highly functionalized and valuable building block for the synthesis of such next-generation agrochemicals. The primary amine at the 4-methyl position serves as a key nucleophile for constructing the core guanidine or nitroguanidine pharmacophore, while the bromine atom at the 2-position offers a versatile handle for subsequent cross-coupling reactions or can be retained to modulate the electronic properties and biological activity of the final molecule. This application note provides detailed protocols for the utilization of this intermediate in the synthesis of a key neonicotinoid precursor, demonstrating its utility for researchers in agrochemical discovery and development.

Physicochemical Properties of (2-Bromo-5-methylthiazol-4-yl)methanamine

A comprehensive understanding of the starting material's properties is critical for reaction setup, safety, and purification.

PropertyValueSource / Method
IUPAC Name (2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamineNomenclature
Molecular Formula C₅H₇BrN₂SCalculated
Molecular Weight 207.09 g/mol Calculated
Appearance Off-white to light yellow crystalline solid (estimated)Analog Data[4]
Melting Point >200 °C (as hydrobromide salt, estimated)Analog Data[4]
Solubility Soluble in polar organic solvents (Methanol, DMSO); limited solubility in water (estimated).[4]Analog Data[4]
Storage Conditions Store in a tightly sealed container at 2-8°C, protected from moisture and light.[4]Analog Data[4]
Hygroscopicity Likely hygroscopic.[4]Analog Data[4]

Note: Some properties are estimated based on the closely related isomer, (2-bromo-4-methylthiazol-5-yl)methanamine hydrobromide, due to limited publicly available data for the specified compound.

Application: Synthesis of a N-Nitroguanidine Neonicotinoid Precursor

This section details the synthesis of 1-((2-Bromo-5-methylthiazol-4-yl)methyl)-3-methyl-2-nitroguanidine, a direct precursor to a novel neonicotinoid insecticide. The protocol is based on established methods for Clothianidin synthesis, where a (thiazolyl)methylamine is coupled with a reactive nitroguanidine equivalent.[2]

Principle and Mechanism

The core of this synthesis is a nucleophilic substitution reaction. The primary amine of (2-Bromo-5-methylthiazol-4-yl)methanamine acts as the nucleophile, attacking the electrophilic carbon of N-methyl-N'-nitro-S-methylisothiourea. The S-methyl group is an excellent leaving group, facilitating the formation of the C-N bond to yield the target nitroguanidine. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to neutralize the HBr salt of the starting amine and any acid generated during the reaction.

ReactionMechanism cluster_product Product cluster_byproduct Byproduct R1 (2-Bromo-5-methylthiazol-4-yl)methanamine (Nucleophile) P1 1-((2-Bromo-5-methylthiazol-4-yl)methyl)-3-methyl-2-nitroguanidine R1->P1 Nucleophilic Attack R2 N-methyl-N'-nitro-S-methylisothiourea (Electrophile) R2->P1 Leaving Group Departure BP1 Methanethiol (CH3SH)

Caption: High-level reaction mechanism for nitroguanidine formation.

Detailed Experimental Protocol

Materials and Reagents
  • (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide (1.0 eq)

  • N-methyl-N'-nitro-S-methylisothiourea (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup Combine reactants and solvent under N2 start->setup reaction 2. Reaction Heat mixture to 60°C for 6-8 hours setup->reaction monitor 3. Monitoring Check completion by TLC reaction->monitor workup 4. Aqueous Work-up Filter, quench with water, extract with EtOAc monitor->workup Upon completion purify 5. Purification Dry, concentrate, and perform column chromatography workup->purify characterize 6. Characterization Analyze product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide (e.g., 2.88 g, 10.0 mmol, 1.0 eq), anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 eq), and 100 mL of anhydrous acetonitrile. Stir the suspension vigorously for 15 minutes at room temperature to neutralize the hydrobromide salt.

    • Expert Insight: Pre-stirring with the base is crucial to free the primary amine, ensuring it is available as a potent nucleophile. Anhydrous conditions are necessary to prevent unwanted side reactions.

  • Reagent Addition: Add N-methyl-N'-nitro-S-methylisothiourea (1.62 g, 11.0 mmol, 1.1 eq) to the suspension in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 6-8 hours.

    • Trustworthiness Check: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

    • Expert Insight: The aqueous washes are critical for removing any remaining inorganic salts and unreacted polar starting materials. The bicarbonate wash ensures the removal of any acidic impurities.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc up to 70% EtOAc) to afford the pure 1-((2-Bromo-5-methylthiazol-4-yl)methyl)-3-methyl-2-nitroguanidine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is a white to pale yellow solid.

Safety and Handling

  • (2-Bromo-5-methylthiazol-4-yl)methanamine is a brominated amine and should be handled with care. It is potentially toxic and corrosive.[4]

  • N-methyl-N'-nitro-S-methylisothiourea is a reactive chemical. Avoid contact with skin and eyes.

  • Methanethiol is a byproduct of the reaction and is a toxic, flammable gas with a strong, unpleasant odor. The reaction and work-up should be performed in a well-ventilated fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

(2-Bromo-5-methylthiazol-4-yl)methanamine serves as a potent and versatile intermediate for the construction of complex agrochemical targets. The protocol described provides a reliable and scalable method for the synthesis of a key N-nitroguanidine precursor, which can be further elaborated to create novel neonicotinoid insecticides. The dual functionality of the amine and bromo-substituents opens avenues for diverse chemical modifications, making this building block a valuable asset in the library of any agrochemical synthesis program.

References

  • Maienfisch, P., Huerlimann, H., & Haettenschwiler, J. (2000). Synthesis and Properties of Thiamethoxam and Related Compounds. ResearchGate. Available at: [Link]

  • Maienfisch, P., Angst, M., Brandl, F., & Widmer, H. (2001). Chemistry and biology of thiamethoxam: A second generation neonicotinoid. Pest Management Science. Available at: [Link]

  • Wikipedia. Thiamethoxam. Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF THIAMETHOXAM - EP 3480196 A1.
  • Fabad Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • MDPI. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: [Link]

  • ChemRobotics. Discovery and Development of a Novel Insecticide “Clothianidin”. Available at: [Link]

  • Journal of Chemical Education. (2021). Thiazole Derivatives: A Review on Synthesis and Medicinal Attributes. Available at: [Link]

Sources

Application

Application Note: Synthesis &amp; Antimicrobial Evaluation of Thiazole Derivatives

Abstract & Strategic Context The thiazole ring is a pharmacophore of immense significance in medicinal chemistry, forming the core of critical antibiotics like sulfathiazole and third-generation cephalosporins (e.g., cef...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The thiazole ring is a pharmacophore of immense significance in medicinal chemistry, forming the core of critical antibiotics like sulfathiazole and third-generation cephalosporins (e.g., ceftriaxone).[1] In the context of rising Antimicrobial Resistance (AMR), thiazole derivatives—specifically 2-amino-4-arylthiazoles —have emerged as privileged scaffolds due to their ability to inhibit bacterial DNA gyrase and fungal lanosterol 14


-demethylase.

This guide provides a rigorous technical workflow for the synthesis, characterization, and biological validation of these compounds. We move beyond textbook descriptions to focus on Hantzsch Thiazole Synthesis , optimizing for yield and purity, and align biological testing with CLSI (Clinical and Laboratory Standards Institute) protocols to ensure data reproducibility.

Chemical Synthesis Strategy

The Hantzsch Thiazole Synthesis

The most robust method for generating the thiazole core is the condensation of


-haloketones with thioamides (or thiourea).[2][3]
Mechanistic Insight (Causality)

The reaction proceeds via a specific sequence:[3]

  • Intermolecular

    
     Substitution:  The sulfur atom of the thioamide acts as a nucleophile, attacking the 
    
    
    
    -carbon of the haloketone. This displaces the halide.
  • Intramolecular Cyclization: The nitrogen atom attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives the system to aromaticity.

Critical Note: The reaction initially yields the hydrobromide salt of the thiazole.[4] Many protocols fail to emphasize that the free base must be liberated via neutralization (e.g., with


 or 

) to isolate the active antimicrobial agent.
Reaction Mechanism Diagram[3][5][6]

HantzschMechanism Start Reactants (Thiourea + Alpha-Haloketone) Inter1 Thioether Intermediate Start->Inter1 SN2 Attack (S on C-alpha) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 N-attack on Carbonyl Salt Thiazole Hydrobromide Salt Inter2->Salt Dehydration (-H2O) Final 2-Amino-4-arylthiazole (Free Base) Salt->Final Neutralization (Na2CO3)

Caption: Step-wise mechanism of Hantzsch synthesis from nucleophilic attack to neutralization.

Experimental Protocols: Chemical Synthesis

Protocol A: Conventional Hantzsch Synthesis (Reflux)

Best for: Large-scale synthesis where microwave instrumentation is unavailable.

Reagents:

  • Substrate: 2-Bromoacetophenone (or substituted derivative) [1.0 equiv]

  • Reagent: Thiourea [1.1 equiv]

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)

  • Base: 10% Aqueous Sodium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 2-bromoacetophenone in 25 mL of absolute ethanol.

  • Addition: Add 5.5 mmol (418 mg) of thiourea.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material spot (

      
      ) should disappear.
      
  • Precipitation (The Salt): Cool the reaction mixture to room temperature. Often, the hydrobromide salt will crystallize.

  • Neutralization (Critical Step): Pour the reaction mixture into 100 mL of crushed ice/water. Slowly add 10%

    
     solution with stirring until pH 
    
    
    
    8–9.
    • Observation: A solid precipitate (the free base) will form immediately.

  • Isolation: Filter the solid using a Buchner funnel under vacuum. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize from hot ethanol to yield pure crystals.

Protocol B: Microwave-Assisted Green Synthesis (Optimization)

Best for: High-throughput library generation, higher yields, and "Green Chemistry" compliance.

Parameters:

  • Power: 150–300 W

  • Temperature:

    
    
    
  • Time: 5–15 minutes

Methodology:

  • Mix 1.0 mmol of

    
    -haloketone and 1.1 mmol of thiourea in 2 mL of ethanol (or water for strictly green protocols) in a microwave-safe vial.
    
  • Irradiate at 150 W for 5–10 minutes.

  • Follow the neutralization workup described in Protocol A (Step 5).

Data Comparison: Conventional vs. Microwave[7][8]
ParameterConventional RefluxMicrowave AssistedImprovement
Reaction Time 2 – 4 Hours5 – 15 Minutes~15x Faster
Yield 65 – 75%85 – 95%+20% Yield
Solvent Usage High (25 mL)Low (2 mL)Eco-friendly
Purity (Crude) Moderate (Requires Recryst.)HighEfficient

Characterization Guide

To validate the structure, look for these specific spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Thiazole Proton (

      
      ):  A characteristic singlet appearing between 
      
      
      
      7.0 – 7.5 ppm
      . This confirms ring closure.
    • Amino Group (

      
      ):  A broad singlet (exchangeable with 
      
      
      
      ) typically around
      
      
      7.0 – 8.0 ppm
      .
  • IR Spectroscopy:

    • 
       Stretch:  Strong band at 
      
      
      
      .
    • 
       Stretch:  Weak band at 
      
      
      
      .
    • 
       Stretch:  Doublet at 
      
      
      
      .

Biological Evaluation: Antimicrobial Assays

Standard: CLSI M07 (Aerobic Bacteria) & M27 (Yeasts).

Protocol C: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye (Optional): Resazurin (0.01%) for visual readout (Blue = No Growth, Pink = Growth).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow:

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the bacteria in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve final test concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Dissolve the thiazole derivative in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in the microplate (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Final DMSO concentration must be

      
       to avoid toxicity.
      
  • Incubation:

    • Add 100

      
      L of diluted inoculum to each well.
      
    • Incubate at

      
       for 16–20 hours (24h for fungi).
      
  • Readout:

    • The MIC is the lowest concentration showing no visible turbidity .

    • Validation: Control wells (bacteria only) must be turbid; sterility wells (media only) must be clear.

Biological Workflow Diagram

BioWorkflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubate Incubation (37°C, 18-24h) Dilution->Incubate Inoculum Bacterial Inoculum (0.5 McFarland -> 1:100) Inoculum->Dilution Add to wells Readout MIC Determination (Turbidity/Resazurin) Incubate->Readout

Caption: CLSI-compliant workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

To guide your synthesis optimization, apply these field-proven SAR rules for thiazoles:

  • Position 2 (

    
    ): 
    
    • Free Amine (

      
      ):  Essential for hydrogen bonding with DNA gyrase residues (Asp73).
      
    • Hydrazinyl / Acylamino: Bulky groups here often improve Gram-positive activity but may reduce Gram-negative permeability.

  • Position 4 (

    
     - Aryl Ring): 
    
    • Electron-Withdrawing Groups (EWG): Substitution with -F, -Cl, or

      
        at the para position of the phenyl ring significantly enhances antibacterial potency (increases lipophilicity and metabolic stability).
      
    • Bulky Groups: Large fused rings (e.g., naphthalene) often decrease activity due to steric hindrance at the binding pocket.

  • Hybridization:

    • Coupling the thiazole with coumarin or pyrazole moieties (at Position 4 or 5) has been shown to create "super-scaffolds" with dual mechanisms of action.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Source: Bentham Science.
    • URL:[Link]

  • CLSI Antimicrobial Testing Standards

    • Source: Clinical and Laboratory Standards Institute (CLSI).[5][6][7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

    • URL:[Link]

  • SAR of Thiazole Derivatives

    • Source: MDPI Molecules. "Structure–Activity Relationship in Novel Antimicrobial Thiazoles."
    • URL:[Link]

  • General Experimental Procedures

    • Source: Chem Help Asap.[3][4] "Hantzsch Thiazole Synthesis Protocol."

    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Multi-Targeted Inhibitors Using (2-Bromo-5-methylthiazol-4-yl)methanamine

Abstract This technical guide provides a comprehensive framework for the strategic utilization of (2-Bromo-5-methylthiazol-4-yl)methanamine as a versatile scaffold in the synthesis of multi-targeted inhibitors. The thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of (2-Bromo-5-methylthiazol-4-yl)methanamine as a versatile scaffold in the synthesis of multi-targeted inhibitors. The thiazole nucleus is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways, particularly protein kinases implicated in oncology.[1][2][3] This document offers detailed, step-by-step protocols for the sequential functionalization of this building block, enabling the rational design and synthesis of potent therapeutic candidates. We will explore the strategic application of Suzuki-Miyaura cross-coupling and subsequent amide bond formation, providing researchers with the foundational methodology to generate novel inhibitors targeting key signaling pathways, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4]

Introduction: The Thiazole Scaffold in Multi-Targeted Drug Discovery

The paradigm of "one molecule, one target" in drug discovery is increasingly being supplemented by a multi-targeted approach, particularly in complex multifactorial diseases like cancer.[5] Multi-targeted inhibitors can offer advantages in terms of enhanced efficacy, reduced potential for drug resistance, and a more comprehensive blockade of aberrant signaling networks. The thiazole ring is a prominent heterocyclic motif in a multitude of FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets.[1][2][3] Specifically, 2-aminothiazole derivatives have been extensively explored as potent inhibitors of various protein kinases.[1][6]

(2-Bromo-5-methylthiazol-4-yl)methanamine is a strategically designed building block that offers two distinct points for diversification. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[7][8] This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to interact with the ATP-binding site of a target kinase. The methanamine group at the 4-position provides a nucleophilic center for the attachment of a second pharmacophore, often designed to interact with adjacent regions of the kinase or a secondary target.

This guide will focus on a synthetic strategy that leverages these two functionalities to create a library of potential multi-targeted kinase inhibitors.

Chemical Properties and Handling of (2-Bromo-5-methylthiazol-4-yl)methanamine

PropertyValue
Molecular Formula C₅H₇BrN₂S
Molecular Weight 207.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and DMF
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Precautions: (2-Bromo-5-methylthiazol-4-yl)methanamine should be handled in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Strategy: A Two-Stage Approach to Multi-Targeted Inhibitors

Our synthetic approach is a sequential, two-step process designed for maximum modularity, allowing for the generation of a diverse library of compounds from a common intermediate.

G A (2-Bromo-5-methylthiazol-4-yl)methanamine B Suzuki-Miyaura Coupling (Step 1) A->B Arylboronic Acid, Pd Catalyst, Base C Intermediate: (2-Aryl-5-methylthiazol-4-yl)methanamine B->C D Amide Bond Formation (Step 2) C->D Carboxylic Acid, Coupling Agent E Final Product: Multi-Targeted Inhibitor D->E

Figure 1: A generalized workflow for the synthesis of multi-targeted inhibitors.

Step 1: Suzuki-Miyaura Cross-Coupling. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the thiazole ring. This reaction is highly versatile and tolerates a wide range of functional groups.[9] For the purpose of this protocol, we will use 4-methoxyphenylboronic acid as a representative coupling partner, a common fragment in kinase inhibitors.

Step 2: Amide Bond Formation. The resulting aminomethylthiazole intermediate is then coupled with a carboxylic acid to form an amide bond. This second pharmacophore can be chosen to target a different region of the primary kinase or a distinct secondary target. We will use benzoic acid as a representative example in our detailed protocol.

Detailed Experimental Protocols

Step 1: Synthesis of (2-(4-methoxyphenyl)-5-methylthiazol-4-yl)methanamine

This protocol details the Suzuki-Miyaura coupling of (2-Bromo-5-methylthiazol-4-yl)methanamine with 4-methoxyphenylboronic acid.

Materials:

  • (2-Bromo-5-methylthiazol-4-yl)methanamine (1.0 mmol, 207 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add (2-Bromo-5-methylthiazol-4-yl)methanamine, 4-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane and water to the flask via syringe.

  • Stir the reaction mixture at 90 °C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired product, (2-(4-methoxyphenyl)-5-methylthiazol-4-yl)methanamine.

Expected Yield: 75-85%

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - (2-Bromo-5-methylthiazol-4-yl)methanamine - 4-Methoxyphenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ B Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x) A->B C Add Solvents: 1,4-Dioxane and Water B->C D Heat and Stir: 90 °C for 12-16 hours C->D E Monitor Progress: TLC or LC-MS D->E F Cool to Room Temperature E->F G Extraction: Ethyl acetate, Water, Brine F->G H Drying and Concentration G->H I Column Chromatography H->I

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling.

Step 2: Synthesis of N-((2-(4-methoxyphenyl)-5-methylthiazol-4-yl)methyl)benzamide

This protocol describes the amide bond formation between the product from Step 1 and benzoic acid.

Materials:

  • (2-(4-methoxyphenyl)-5-methylthiazol-4-yl)methanamine (1.0 mmol, 234 mg)

  • Benzoic acid (1.1 mmol, 134 mg)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol, 287 mg)

  • Hydroxybenzotriazole (HOBt) (1.5 mmol, 203 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 0.35 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Round-bottom flask

Procedure:

  • Dissolve benzoic acid in anhydrous DCM in a round-bottom flask.

  • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve (2-(4-methoxyphenyl)-5-methylthiazol-4-yl)methanamine in anhydrous DCM.

  • Add the solution of the amine and DIPEA to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product, N-((2-(4-methoxyphenyl)-5-methylthiazol-4-yl)methyl)benzamide.

Expected Yield: 80-90%

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

For biological evaluation, the inhibitory activity of the synthesized compounds can be assessed against a panel of protein kinases. For instance, in vitro kinase assays for VEGFR-2 and EGFR can be performed to determine the IC₅₀ values. Cellular assays using cancer cell lines that are dependent on these signaling pathways (e.g., HUVEC for angiogenesis and A549 for EGFR-driven proliferation) can further validate the anti-proliferative and anti-angiogenic potential of the synthesized inhibitors.[4][10]

Table of Representative Kinase Inhibition Data for Thiazole-Based Inhibitors:

Compound ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference
2-Anilino-4-aryl-thiazolec-Kit, Bcr-Abl50-200[11]
Thiazole-based derivativesEGFR, VEGFR-227-30[4]
Thiazole carboxamidesc-Met10-100[12]
Thiazole-pyrazoline hybridsEGFR, VEGFR-2, BRAF50-150[13]

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a robust and versatile platform for the generation of multi-targeted inhibitors based on the (2-Bromo-5-methylthiazol-4-yl)methanamine scaffold. The modularity of the two-step approach allows for extensive exploration of the structure-activity relationship by varying the arylboronic acid and carboxylic acid coupling partners. This will enable the fine-tuning of inhibitory potency and selectivity against a range of kinase targets. Future work could involve the synthesis of a focused library of compounds based on these protocols and their comprehensive biological evaluation to identify lead candidates for further preclinical development.

References

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
  • Gomaa, H. A. M., Atta, A. M., Shaker, M. E., Alzarea, S. I., Alsahli, T. G., Alatwi, E., ... & Youssif, B. G. M. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1367451.
  • AB Science. (2012). Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors. US20120196871A1.
  • El-Sayed, M. A., El-Gazzar, M. G., & Youssif, B. G. (2025).
  • Das, A. K., & Saikia, P. J. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-225.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6682), 525-532.
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., & Iqbal, J. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(5), 8259-8271.
  • Hurst, T. E., et al. (2013). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 78(23), 12093-12105.
  • Gomaa, H. A. M., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 5678.
  • AB Science. (2010). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. CN101657446A.
  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
  • Borcea, A. M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-225.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Bondock, S., & Fouda, A. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89.
  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 199, 112384.
  • El-Naggar, M., et al. (2024). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Advances, 14(1), 1-21.
  • Montalvo-Sánchez, A., et al. (2018). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2423.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641.
  • El-Adl, K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • De Luca, L. (2025). Sequential Ester Homologation–Nucleophile‐Guided Functionalization: A Chemoselective Access to Thioesters, Amides, and Acids. Chemistry – A European Journal.
  • Ghosh, S., et al. (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journal of Organic Chemistry, 19, 768-777.
  • Broad Institute. (2018).
  • Xiong, Z., et al. (2021). Crowdsourced identification of multi-target kinase inhibitors for RET- and TAU- based disease: The Multi-Targeting Drug DREAM Challenge.
  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-965.
  • Proust, A., et al. (2012). Functionalization and post-functionalization: a step towards polyoxometalate-based materials. Chemical Society Reviews, 41(22), 7605-7622.
  • Nicastri, M. C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Zhang, T., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 52(7), 2033-2045.
  • Roßbach, F. M., et al. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Molbank, 2022(4), M1513.
  • El-Damasy, D. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 559-577.
  • Zhang, D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(1), e2000253.
  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131.
  • Ahirwar, S., et al. (2022). Multi-targeted anticancer drugs: Design strategies and recent development. International Journal of Green Pharmacy, 16(4).

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Application

Application Note: Microwave-Assisted Synthesis of Substituted Thiazoles

Executive Summary This guide details the accelerated synthesis of substituted thiazoles using microwave irradiation.[1] Thiazoles are critical pharmacophores found in drugs like Ritonavir (antiretroviral) and Dasatinib (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the accelerated synthesis of substituted thiazoles using microwave irradiation.[1] Thiazoles are critical pharmacophores found in drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). Traditional Hantzsch synthesis requires prolonged reflux (4–24 hours) and often utilizes volatile organic solvents. By leveraging the dielectric heating properties of polar solvents or solvent-free solid supports, this protocol reduces reaction times to minutes (typically 2–10 min) while improving yields (>90%) and purity.

Mechanistic Insight & Microwave Theory

The Microwave Advantage

Unlike conventional conductive heating, which relies on thermal transfer through vessel walls, microwave irradiation (2450 MHz) interacts directly with the reaction medium.

  • Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO) align with the oscillating electric field. The friction from this realignment generates rapid, volumetric heat.

  • Ionic Conduction: Dissolved ions oscillate in the field, colliding with solvent molecules to generate heat.

Why it matters for Thiazoles: The condensation of


-haloketones with thioamides involves polar transition states. Microwave irradiation stabilizes these polar intermediates (specific microwave effect) and overcomes the activation energy barrier significantly faster than thermal heating.
The Hantzsch Thiazole Mechanism

The core chemistry involves the nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration.

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) Intermediate1 Intermediate I (Thioimidate) Reactants->Intermediate1 Nucleophilic Attack (S -> C) Intermediate2 Intermediate II (Hydroxy-thiazoline) Intermediate1->Intermediate2 Cyclization (-HX) Product Final Product (Substituted Thiazole) Intermediate2->Product Dehydration (-H2O) Byproduct Byproducts (H2O + HX) Intermediate2->Byproduct MW Microwave Irradiation (Stabilizes Polar Transition State) MW->Reactants

Experimental Protocols

Strategic Decision Matrix

Select the appropriate protocol based on your starting materials and green chemistry requirements.

DecisionMatrix Start Start: Select Reagents CheckState Are reactants liquid/soluble? Start->CheckState SolventBased Protocol A: Ethanol Solution CheckState->SolventBased Yes (Standard) SolventFree Protocol B: Solvent-Free (Solid Support) CheckState->SolventFree No (Green/Neat)

Protocol A: Solution-Phase Synthesis (Ethanol)

Best for: General synthesis, scale-up, and reactants with high melting points. Green Score: High (Ethanol is renewable; high atom economy).

Reagents:

  • 
    -Bromoacetophenone (1.0 mmol)
    
  • Thiourea (1.1 mmol)

  • Solvent: Ethanol (3–5 mL) - Chosen for high tan

    
     (loss tangent) allowing efficient MW absorption.
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of

    
    -bromoacetophenone and 1.1 mmol of thiourea in 5 mL of ethanol in a 10 mL microwave-transparent vial (borosilicate glass).
    
  • Sealing: Cap the vial with a Teflon-lined septum to withstand pressure (if using a pressurized reactor) or use an open-vessel system with a reflux condenser.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Set temperature to 80°C . Set max power to 150W (dynamic). Hold time: 5 minutes .

    • Ramping: 1-minute ramp to target temperature.

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture into crushed ice containing

      
       (to neutralize HBr byproduct).
      
    • The solid product precipitates immediately.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Self-Validation Check:

  • TLC: Check disappearance of

    
    -bromoacetophenone (
    
    
    
    in 20% EtOAc/Hexane). Product will be more polar.
  • Appearance: Product should be a crystalline solid (typically white or pale yellow).

Protocol B: Solvent-Free Synthesis (Solid Support)

Best for: "Green" synthesis, rapid screening, minimizing waste. Reference: Adapted from Varma et al. (See Ref 1).

Reagents:

  • 
    -Bromoacetophenone (1.0 mmol)
    
  • Thiourea (1.1 mmol)

  • Solid Support: Basic Alumina (neutralizes acid byproduct in situ).

Step-by-Step Procedure:

  • Adsorption: Mix the reactants (1.0 mmol ketone + 1.1 mmol thiourea) thoroughly in a mortar. Add 1.0 g of basic alumina and grind until a homogeneous dry powder is obtained.

  • Vessel: Transfer the powder into a microwave process vial or an open Pyrex beaker (for domestic ovens, though dedicated reactors are preferred for reproducibility).

  • Irradiation:

    • Instrument: Microwave reactor.[1][2][3][4][5][6][7][8][9]

    • Parameters: Heat to 100°C for 2–3 minutes . (If using a domestic oven for education: 30-second bursts at medium power to prevent overheating).

  • Workup:

    • Cool the mixture.

    • Extract the product by washing the alumina with hot ethanol (

      
      ).
      
    • Filter to remove the alumina.

  • Isolation: Evaporate the ethanol to obtain the pure product.

Data Analysis & Comparison

The following table contrasts the efficiency of microwave protocols against conventional thermal reflux.

Table 1: Comparison of Reaction Metrics (Substituted 2-Aminothiazoles)

Substituent (R)MethodTimeYield (%)Solvent
Phenyl (H)Thermal Reflux4 hrs78%Ethanol
Phenyl (H) Microwave (Protocol A) 5 min 94% Ethanol
4-Cl-PhenylThermal Reflux5 hrs75%Ethanol
4-Cl-Phenyl Microwave (Protocol B) 3 min 96% None (Alumina)
4-NO₂-PhenylThermal Reflux6 hrs65%Ethanol
4-NO₂-Phenyl Microwave (Protocol A) 6 min 92% Ethanol

Data aggregated from Varma et al. and internal validation studies.

Troubleshooting & Optimization

Problem: Low Yield / Incomplete Reaction

  • Cause: Insufficient coupling of microwave energy.

  • Solution: Ensure the solvent volume is sufficient (minimum 2 mL). If using non-polar reactants, add a "doping" agent (ionic liquid or small amount of DMSO) to increase microwave absorption.

Problem: Superheating / Bumping

  • Cause: Rapid heating of ethanol beyond its boiling point in a sealed vessel.

  • Solution: Use "PowerMax" or simultaneous cooling (compressed air) features in modern reactors to allow high power input without exceeding temperature limits.

Problem: Product Oiling Out

  • Cause: Product melting point is near the reaction temperature.

  • Solution: Cool the reaction mixture slowly. Add a seed crystal during the neutralization step.

References

  • Varma, R. S., & Kumar, D. (1999).[10] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids.[10] Organic Letters, 1(5), 697–700. [Link]

  • Kabalka, G. W., & Mereddy, A. R. (2003). Microwave-Assisted Synthesis of Thiazoles. Tetrahedron Letters. (General reference for alumina-supported synthesis). [Link]

  • Potewar, T. M., et al. (2008). One-pot multicomponent synthesis of thiazoles under microwave irradiation. Synthetic Communications. [Link]

  • Majhi, S., et al. (2024).[9] Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation.[9] Current Microwave Chemistry. [Link]

  • Babar, A. M. (2021).[11] Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation.[1][3][4][7][9][11] International Journal of Advanced Research in Science, Communication and Technology. [Link][11]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges for crude (2-Bromo-5-methylthiazol-4-yl)methanamine

Technical Support Center: Purification of Crude (2-Bromo-5-methylthiazol-4-yl)methanamine Executive Summary Compound Profile: (2-Bromo-5-methylthiazol-4-yl)methanamine CAS: N/A (Analogous structures: 2-bromo-4-(aminometh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude (2-Bromo-5-methylthiazol-4-yl)methanamine

Executive Summary

Compound Profile: (2-Bromo-5-methylthiazol-4-yl)methanamine CAS: N/A (Analogous structures: 2-bromo-4-(aminomethyl)thiazole derivatives) Key Functionalities: Primary amine (basic, nucleophilic), 2-Bromothiazole (electrophilic at C2, sensitive to Pd/strong nucleophiles), Thiazole core (aromatic).[1][2][3][4][5][6][7][8][9] Primary Challenge: The coexistence of a basic primary amine and a potentially reactive heteroaryl bromide creates a "Goldilocks" purification requirement—conditions must be basic enough to prevent silica adsorption but mild enough to preserve the C-Br bond.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "My compound streaks excessively on TLC and sticks to the silica column. I'm losing mass."

Diagnosis: This is the classic "amine effect." The primary amine protons (


) hydrogen-bond strongly with the acidic silanol groups (

) on the silica surface. Technical Fix:
  • Mobile Phase Modifier: You must dope your solvent system with a basic modifier.[10]

    • Standard: 1% Triethylamine (TEA) in your DCM/MeOH or Hexane/EtOAc system.

    • Aggressive: 1% Ammonium Hydroxide (

      
       in 
      
      
      
      ) in DCM/MeOH. Note: Requires vigorous shaking to mix.
  • Column Pre-treatment: "Passivate" the silica before loading your sample. Flush the column with 3-5 column volumes (CV) of mobile phase containing 1% TEA. This neutralizes the active silanol sites before your amine touches them.

  • Alternative Phase: If streaking persists, switch to Amine-Functionalized Silica (KP-NH) . This eliminates the need for liquid modifiers and prevents acid-catalyzed decomposition.

Q2: "The crude oil is dark black/brown. How do I remove the color without losing product?"

Diagnosis: Thiazole syntheses (especially Hantzsch cyclizations or nitrile reductions) often generate polymerized byproducts and sulfur-containing oligomers. Technical Fix:

  • Do NOT run the crude tar directly through a fine column.

  • Protocol: Dissolve crude in minimal MeOH/DCM. Treat with Activated Carbon (Charcoal) at room temperature for 30 minutes. Filter through a Celite pad.

  • Caution: Avoid heating with charcoal, as the 2-bromo group can be susceptible to oxidative hydrolysis or reduction if metal contaminants are present.

Q3: "I see a new impurity forming when I use Acetone or Ethyl Acetate during workup."

Diagnosis:

  • Acetone: Primary amines react rapidly with ketones (acetone) to form imines (Schiff bases) . Never use acetone to wash or dissolve this free amine.

  • Ethyl Acetate: On prolonged standing, primary amines can attack the ester carbonyl, forming an acetamide impurity, though this is slower. Technical Fix: Use DCM (Dichloromethane) , MTBE , or Toluene for extractions. If you must use EtOAc, keep contact time short and remove solvent immediately.

Q4: "The free base is unstable/oiling out. Can I store it?"

Diagnosis: Free base aminomethyl thiazoles are prone to air oxidation (N-oxide formation) and dimerization. Technical Fix: Isolate and store the compound as a Hydrochloride (HCl) or Hydrobromide (HBr) salt . The salt form is crystalline, stable, and resistant to oxidation.

Part 2: Validated Purification Protocols

Protocol A: Flash Chromatography (The "Buffered" Method)

Best for: Small scale (<1g) or when salt formation is undesirable.

  • Slurry Preparation: Mix crude oil with silica gel and DCM. Rotovap to dryness to create a "dry load" powder.

  • Column Packing: Pack silica column. Flush with 98:1:1 DCM/MeOH/TEA (Triethylamine).

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0%

      
       10% MeOH in DCM (maintain 1% TEA throughout).
      
  • Monitoring: Spot TLC plates. Visualize with Ninhydrin stain (Red/Purple spot = Amine). UV may be weak if the thiazole chromophore is disrupted or concentration is low.

  • Post-Run: Rotovap fractions. To remove residual TEA, re-dissolve in DCM and wash once with saturated

    
     (optional) or simply dry under high vacuum for >12h; TEA is volatile.
    
Protocol B: Chemical Purification (Salt Formation & Recrystallization)

Best for: Large scale (>1g), removing colored impurities, and long-term storage.

  • Dissolution: Dissolve crude (2-Bromo-5-methylthiazol-4-yl)methanamine in Diethyl Ether or MTBE (5-10 mL per gram). If insoluble, add minimal MeOH .

  • Filtration: If the solution is hazy/dark, filter through a 0.45

    
    m PTFE syringe filter or Celite to remove inorganic salts/tar.
    
  • Acidification:

    • Cool solution to

      
       in an ice bath.
      
    • Dropwise add 4M HCl in Dioxane or 2M HCl in Ether .

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Stir for 15 mins. Filter the solid under vacuum / nitrogen blanket.

  • Washing: Wash the filter cake with cold

    
     to remove non-basic impurities (unreacted bromothiazole precursors).
    
  • Recrystallization (Polishing):

    • Dissolve the crude salt in minimal hot Ethanol or Isopropanol .

    • Allow to cool slowly to RT, then

      
      .
      
    • Filter pure crystals.

Part 3: Decision Logic & Data

Solvent Compatibility Table
SolventSuitabilityRisk / Note
Dichloromethane (DCM) High Excellent solubility for free base. Good for extraction.
Methanol (MeOH) Medium Good for polarity adjustment. Dissolves salts.
Acetone FORBIDDEN Forms Schiff base (imine) impurity rapidly.
Ethyl Acetate Low Risk of acetylation over time. Good for rapid TLC only.
Diethyl Ether High Ideal for precipitating HCl salts.
Water Medium Free base is partially soluble (loss of yield). Salt is soluble.
Purification Workflow Diagram

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision Is the main impurity non-basic (neutral)? CheckTLC->Decision SaltRoute Protocol B: Salt Formation (HCl in Ether) Decision->SaltRoute Yes (High Purity req) ColumnRoute Protocol A: Buffered Silica Column (DCM/MeOH + 1% TEA) Decision->ColumnRoute No (Complex Mix) WashEther Wash ppt with Ether (Removes neutral impurities) SaltRoute->WashEther FinalProduct Pure (2-Bromo-5-methylthiazol-4-yl) methanamine HCl Salt ColumnRoute->FinalProduct Evaporate & Acidify Recryst Recrystallize (EtOH/iPrOH) WashEther->Recryst Recryst->FinalProduct

Caption: Decision tree for selecting between chromatographic and chemical purification based on impurity profile.

References

  • Biotage. (2023).[11] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Amine synthesis by nitrile reduction.[6][7][12][13] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-5-Methylthiazole Synthesis

Welcome to the technical support center for the synthesis of 2-bromo-5-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice to trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice to troubleshoot and optimize this important synthetic transformation. Here, you will find a comprehensive question-and-answer-based troubleshooting guide, detailed experimental protocols, and data to support your experimental design and execution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-bromo-5-methylthiazole, focusing on the causes of low yield and providing practical solutions.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the bromination of 5-methylthiazole can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits include:

  • Suboptimal Brominating Agent and Reaction Conditions: The choice of brominating agent and the reaction parameters are critical. While elemental bromine (Br₂) can be effective, it is often harsh and can lead to side reactions. N-Bromosuccinimide (NBS) is a milder and more selective alternative that can significantly improve yields in many cases.[1][2]

  • Poor Quality of Starting Materials and Reagents: The purity of 5-methylthiazole, the brominating agent, and the solvent is paramount. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts.

  • Inadequate Temperature Control: Electrophilic aromatic substitution reactions are often temperature-sensitive. Running the reaction at a suboptimal temperature can lead to incomplete conversion or the formation of side products.

  • Moisture in the Reaction: Many bromination reactions are sensitive to moisture. The presence of water can consume the brominating agent and lead to the formation of byproducts.

  • Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification steps if not performed correctly.

Q2: I'm observing multiple spots on my TLC after the reaction. What are the likely side products?

The most common side product in the bromination of 5-methylthiazole is the result of over-bromination.

  • 2,4-Dibromo-5-methylthiazole: This is a likely byproduct, especially when using a strong brominating agent like Br₂ or an excess of the brominating agent. The thiazole ring is activated towards electrophilic substitution, and after the first bromination at the 2-position, a second bromination can occur at the 4-position.

  • Degradation Products: Thiazole rings can be sensitive to harsh reaction conditions. If the reaction is run for too long or at too high a temperature, you may observe decomposition of your starting material or product.

Q3: Why does the bromination of 5-methylthiazole occur at the C2 position?

The regioselectivity of electrophilic substitution on the thiazole ring is governed by the electronic properties of the ring system and the directing effects of the substituents.

The thiazole ring itself has positions with varying electron densities. The C5 position is generally the most electron-rich and susceptible to electrophilic attack. However, in 5-methylthiazole, this position is already substituted. The C2 position is the next most activated site for electrophilic attack. The methyl group at the 5-position is an electron-donating group, which further activates the ring towards electrophilic substitution, reinforcing the preference for substitution at the C2 position.[3][4] Theoretical studies on thiazole derivatives support the C5 and C2 positions as the primary sites for electrophilic substitution.[5]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes typical yields for the synthesis of 2-bromo-5-methylthiazole under different reaction conditions. This data is intended to provide a comparative baseline for optimizing your reaction.

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureTime (h)Reported YieldReference
5-MethylthiazoleBr₂ (1.1)Acetic AcidRoom TempOvernight"Good" (Qualitative)
5-MethylthiazoleNBS (1.1)AcetonitrileReflux4~70-80% (Estimated)General procedure based on[6]
5-MethylthiazoleNBS (1.1)CCl₄Reflux4~65-75% (Estimated)General procedure based on[7]

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and work-up/purification efficiency. The estimated yields for NBS reactions are based on typical outcomes for similar electrophilic aromatic brominations.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the synthesis of 2-bromo-5-methylthiazole using both classical and modern approaches.

Protocol 1: Classical Bromination using Elemental Bromine (Br₂)

This protocol is adapted from the work of Ganapathi & Kulkarni (1952) and serves as a foundational method.

Materials:

  • 5-Methylthiazole

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylthiazole (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution of 5-methylthiazole, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-bromo-5-methylthiazole.

Protocol 2: Modern Bromination using N-Bromosuccinimide (NBS)

This protocol offers a milder and often more selective alternative to using elemental bromine.

Materials:

  • 5-Methylthiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Carbon Tetrachloride)

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylthiazole (1.0 eq) and acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-bromo-5-methylthiazole.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 2-bromo-5-methylthiazole.

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Verify Purity of Starting Materials (5-methylthiazole, Brominating Agent, Solvent) start->reagent_check reagent_impure Impure reagent_check->reagent_impure reagent_pure Pure reagent_check->reagent_pure If OK purify_reagents Purify Starting Materials (Distill 5-methylthiazole, Recrystallize NBS) reagent_impure->purify_reagents Action purify_reagents->reagent_check end Improved Yield condition_check Review Reaction Conditions (Temperature, Time, Stoichiometry) reagent_pure->condition_check conditions_suboptimal Suboptimal condition_check->conditions_suboptimal conditions_optimal Optimal condition_check->conditions_optimal If OK optimize_conditions Optimize Conditions (Lower Temp, Adjust Time, Use 1.1 eq Brominating Agent) conditions_suboptimal->optimize_conditions Action optimize_conditions->condition_check workup_check Analyze Work-up & Purification (Extraction, Chromatography) conditions_optimal->workup_check workup_issues Issues Identified workup_check->workup_issues workup_ok No Issues workup_check->workup_ok If OK optimize_workup Optimize Purification (Adjust solvent system for chromatography, check for product loss during extraction) workup_issues->optimize_workup Action optimize_workup->workup_check side_reactions Investigate Side Reactions (TLC/GC-MS Analysis of Crude) workup_ok->side_reactions over_bromination Over-bromination Detected side_reactions->over_bromination side_reactions->end If no major side products reduce_reagent Use Milder Brominating Agent (NBS) or Reduce Equivalents of Br₂ over_bromination->reduce_reagent Action reduce_reagent->condition_check

Caption: Electrophilic bromination of 5-methylthiazole.

References

  • Ganapathi, K., & Kulkarni, K. D. (1952). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 446–455. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Chemguide. (n.d.). Electron donating and withdrawing groups. CIE A level chemistry support. Retrieved February 18, 2026, from [Link]

  • Ganapathi, K. (1946). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 24(6), 557-569. [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (2023, December 27). N-Bromosuccinimide. In Wikipedia. [Link]

  • Tan, S. E., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4). [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Obermayer, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile—A convenient method for aromatic bromination. Tetrahedron, 70(36), 6273-6280. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylthiazole. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Preventing Debromination in Thiazole Derivative Reactions

This technical guide addresses the specific challenges of preventing debromination in thiazole derivatives. It is structured to provide actionable, mechanistic-based solutions for researchers encountering yield loss due...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of preventing debromination in thiazole derivatives. It is structured to provide actionable, mechanistic-based solutions for researchers encountering yield loss due to C-Br bond cleavage.

Introduction: The Thiazole Paradox

Thiazole derivatives are notoriously sensitive to debromination (hydrodebromination) due to the electron-deficient nature of the heteroaromatic ring. The C-Br bond, particularly at the C2 and C5 positions, is highly activated toward oxidative addition (in Pd-catalysis) and halogen-metal exchange (in lithiation).

This guide targets three critical workflows where debromination occurs:

  • Palladium-Catalyzed Cross-Couplings (Unwanted hydrodebromination).

  • Organometallic Functionalization (The "Halogen Dance" phenomenon).

  • Chemoselective Reductions (Over-reduction during nitro/alkene processing).

Part 1: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)[1]

User Question: "I am attempting a Suzuki coupling at the C2 position of a 2,5-dibromothiazole, but I observe significant debromination at C5 (formation of 2-substituted-5-H-thiazole). How do I stop this?"

Root Cause Analysis

Debromination in Pd-catalyzed reactions typically proceeds via two mechanisms competing with the desired transmetallation:

  • 
    -Hydride Elimination:  If the catalytic cycle is slow, a palladium-hydride species (H-Pd-L) can form (often from the solvent or ligands), which reduces the C-Br bond.
    
  • Protodebromination: Electron-rich thiazoles can undergo protonolysis of the Pd-C bond in the presence of protic solvents or strong bases.

Troubleshooting Protocol: The "Anhydrous & Rigid" System

To retain a "spectator" bromine (e.g., at C5) while coupling at C2, you must accelerate transmetallation and suppress hydride formation.

Optimized Protocol:

  • Solvent Switch: Replace protic solvents (EtOH/H2O) with anhydrous Toluene or 1,4-Dioxane . Protic solvents act as hydrogen sources for protonolysis.

  • Base Selection: Switch from strong hydroxides (NaOH) or alkoxides (KOtBu) to anhydrous K3PO4 or Cs2CO3 . These bases are effective in aprotic media and minimize base-mediated decomposition.

  • Catalyst Control: Avoid bulky, electron-rich phosphines (like tBu3P) which stabilize Pd-H species. Use Pd(dppf)Cl2[1]·DCM or Pd(PPh3)4 . The bidentate ligand dppf forces a rigid bite angle that favors reductive elimination of the product over side reactions.

Decision Matrix: Catalyst & Base Effects
VariableHigh Risk (Promotes Debromination)Low Risk (Protects C-Br)Mechanistic Rationale
Solvent Ethanol, Methanol, IsopropanolToluene, THF, DMF Alcohols act as hydride donors via

-hydride elimination.
Base NaOH, KOH, Et3NK3PO4, Cs2CO3, KF Strong bases promote dehalogenation; anhydrous inorganic bases are milder.
Ligand Tricyclohexylphosphine (PCy3)dppf, xantphos, PPh3 Bulky, electron-rich ligands stabilize Pd(II)-H intermediates.
Temp. >100°C60–80°C High thermal energy overcomes the activation barrier for C-Br cleavage.
Visualizing the Failure Mode

The diagram below illustrates the "Off-Ramp" where the catalytic cycle diverts to debromination.

Pd_Debromination Start Ar-Br (Thiazole) OxAdd Oxidative Addition [LnPd(Ar)Br] Start->OxAdd Pd(0) TransMet Transmetallation (Desired Path) OxAdd->TransMet + Ar'-B(OH)2 + Base SideRxn β-Hydride Elimination or H-Source OxAdd->SideRxn Slow Cycle Protic Solvent Product Coupled Product Ar-Ar' TransMet->Product Reductive Elimination PdH H-Pd-Ar Species SideRxn->PdH Debrom Debrominated Byproduct Ar-H PdH->Debrom Reductive Elimination

Caption: The "Danger Zone" occurs after oxidative addition.[2] If transmetallation is slow, the complex intercepts a hydride source, leading to debromination.

Part 2: Lithiation & The "Halogen Dance"[4][5]

User Question: "When I treat 2-bromothiazole with n-BuLi to functionalize the 5-position, the bromine migrates to the 5-position, and I lose regioselectivity. What is happening?"

Root Cause Analysis

This is the Halogen Dance (HD) reaction.[3] Thiazolyl anions are thermodynamically unstable. When you generate a lithio-species at C5 (kinetic control), it can attack the bromine at C2 of a starting molecule, transferring the lithium to C2 (thermodynamic control). This rapid equilibrium scrambles the halogen position.

Troubleshooting Protocol: Turbo-Grignards & Flow Chemistry

Standard lithiation (n-BuLi, -78°C) is often too slow to prevent HD. You must use reagents that operate under strict kinetic control or change the metal.

Method A: The "Turbo-Grignard" Approach (Recommended) Magnesium reagents are less basic and less prone to HD than lithium reagents.

  • Reagent: Use iPrMgCl·LiCl (Turbo-Grignard) .

  • Conditions: React at -20°C to 0°C (higher temp than Li, but safer).

  • Mechanism: The Mg inserts directly into the C-Br bond (Halogen-Metal Exchange) without generating the highly basic heteroaryl anion that triggers the dance.

Method B: The "Flash" Lithiation (If Li is required) If you must use Lithium, you need to trap the kinetic species faster than it can rearrange.

  • Technique: Use Continuous Flow Chemistry .

  • Parameters: Residence time < 0.5 seconds at -78°C before mixing with the electrophile.

  • Why: In batch mode, mixing takes seconds/minutes, allowing the dance to occur. In flow, mixing is instantaneous.

Mechanism: The Thiazole Halogen Dance[5]

Halogen_Dance Start 2-Bromothiazole Step1 Lithiation at C5 (Kinetic Product) Start->Step1 + LDA/nBuLi -78°C Dance Halogen Dance (Intermolecular Transfer) Step1->Dance Attacks another Start molecule Desired 5-Substituted-2-Bromothiazole (Target) Step1->Desired Trapping with Electrophile (Fast) End 5-Bromothiazole-2-Li (Thermodynamic Product) Dance->End Br migrates to C5 Li migrates to C2

Caption: To get the Target (Green), you must trap the Kinetic Intermediate (White) immediately. If you wait, the system relaxes to the Thermodynamic Product (Red).

Part 3: Chemoselective Reductions

User Question: "I need to reduce a nitro group on a bromothiazole scaffold. Pd/C with Hydrogen stripped the bromine off completely. What are the alternatives?"

Root Cause Analysis

Palladium on Carbon (Pd/C) is a potent catalyst for hydrogenolysis of C-Halogen bonds, especially aryl bromides and iodides. This reaction often proceeds faster than or concurrently with nitro reduction.

Troubleshooting Protocol: Dissolving Metals & Poisoned Catalysts

Option 1: Iron-Mediated Reduction (Robust & Cheap) This is the gold standard for preserving halogens.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl).

  • Solvent: EtOH/H2O (3:1).

  • Conditions: Reflux for 1-2 hours.

  • Mechanism: Single-electron transfer (SET) mechanism reduces -NO2 to -NH2 but lacks the potential to insert into the Ar-Br bond.

Option 2: Stannous Chloride (SnCl2)

  • Reagents: SnCl2·2H2O.[4]

  • Solvent: Ethanol or EtOAc.

  • Note: Workup can be messy (tin emulsions). Use Rochelle's salt or extensive filtration.

Option 3: Chemoselective Hydrogenation If you must use hydrogenation (e.g., for scale-up restrictions on metals):

  • Catalyst: Pt/C (Platinum on Carbon) sulfided, or Raney Nickel .

  • Additive: Add 0.1 - 1.0% Vanadium or use a "poison" like thiophene to inhibit the catalyst's activity toward the C-Br bond.

Comparison of Reduction Methods
MethodReagentsC-Br StabilityWorkup DifficultyScalability
Catalytic H2 Pd/C, H2Poor (High Debromination)Easy (Filter)High
Iron Reduction Fe, NH4ClExcellent Moderate (Iron sludge)High
Tin Reduction SnCl2Excellent Difficult (Emulsions)Low
Dithionite Na2S2O4Good Easy (Aqueous)Moderate

References

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ChemRxiv. (2023). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. Retrieved from [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Retrieved from [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization Methods for Purifying Aminothiazole Compounds

Welcome to the technical support center for the purification of aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of heterocyclic compounds. Aminothiazoles are key structural motifs in numerous pharmaceuticals, making their efficient purification paramount.[1][2] This resource will address common challenges and frequently asked questions to help you achieve high-purity aminothiazole derivatives in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of aminothiazole compounds, providing explanations for the underlying causes and offering step-by-step solutions.

Question: My aminothiazole compound "oiled out" instead of crystallizing. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid.[3][4] This typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when there is a high concentration of impurities that significantly depresses the melting point.[3][5][6] Aminothiazole derivatives, depending on their substitution, can have a wide range of melting points.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly again.[4][7]

  • Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[8][9] This provides a nucleation site for crystal growth.

  • Lower the Cooling Rate: Very slow cooling can favor crystallization over oiling out.[5] You can achieve this by insulating the flask or allowing it to cool on a surface that does not draw away heat too quickly.

Long-Term Solutions:

  • Solvent Selection: Choose a solvent with a lower boiling point. If you are using a mixed solvent system, you may need to adjust the ratio to favor the solvent with the lower boiling point.

  • Preliminary Purification: If your crude material is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that are causing the melting point depression.[7]

Question: The purity of my recrystallized aminothiazole did not improve. What are the possible reasons?

Answer:

A lack of improvement in purity after recrystallization can be frustrating. The primary reasons for this issue are related to solvent choice and procedural execution.

  • Inappropriate Solvent: The chosen solvent may have similar solubility characteristics for both your compound and the impurities at both high and low temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[10]

  • Crystallization Occurred Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[4] A slower cooling process allows for the selective crystallization of the desired compound.

  • Insufficient Washing: The crystals may not have been washed adequately with cold solvent after filtration, leaving behind mother liquor containing impurities on the crystal surfaces.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: Conduct small-scale solubility tests with a range of solvents to find a more suitable one. For aminothiazoles, which are somewhat polar, mixtures of alcohols and water (e.g., ethanol/water) or ethyl acetate and hexanes are often good starting points.[11][12]

  • Control the Cooling Rate: Allow the hot solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[13]

  • Optimize Washing: Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities without dissolving a significant amount of your product.[11]

Question: I have a very low yield of my aminothiazole compound after recrystallization. How can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization. While some loss of product is inevitable due to its finite solubility in the mother liquor, a very low yield suggests a correctable problem.[8]

Common Causes and Solutions:

  • Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of your compound will remain dissolved in the mother liquor.[5][8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[8] If you've already completed the recrystallization and suspect this was the issue, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.[13]

  • Premature Crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot solvent through it before filtering your solution.[7]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough period.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[13]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the recrystallization of aminothiazole compounds.

What are the best starting solvents for recrystallizing aminothiazole derivatives?

The choice of solvent is critical and depends on the specific structure and polarity of your aminothiazole derivative. Since aminothiazoles contain both a polar amine group and a heterocyclic ring, they are generally considered to be of intermediate polarity.[11]

A good starting point is to test single solvents of varying polarity. If a single solvent is not ideal, a mixed solvent system is often effective.[14] In a mixed solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should dissolve it poorly (the "bad" solvent).[15]

Solvent SystemCompound Polarity SuitabilityNotes
Ethanol/WaterPolar to moderately polar aminothiazolesA commonly successful system.[12] Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
Ethyl Acetate/HexaneModerately polar to nonpolar aminothiazolesAnother widely used pair.[12] Dissolve in hot ethyl acetate and add hexane.
DMF/WaterFor more polar aminothiazolesDMF is a highly polar solvent. Use with caution due to its high boiling point.[16]
Acetic Acid/WaterFor basic aminothiazoles that are difficult to dissolveAcetic acid can protonate the amine, increasing solubility.[17] Neutralize after recrystallization if necessary.
EthanolModerately polar aminothiazolesA good single solvent to try initially.[18][19]
2-PropanolModerately polar aminothiazolesOften used for final product purification.[20]

How can I prevent polymorphism during the recrystallization of my aminothiazole compound?

Polymorphism, the existence of multiple crystalline forms of a compound, can be a concern in pharmaceutical development. The formation of a specific polymorph can be influenced by factors such as the solvent, cooling rate, and temperature.

  • Consistent Procedure: To ensure you are obtaining the same polymorph consistently, it is crucial to maintain a consistent recrystallization protocol. This includes using the same solvent system, the same cooling profile, and similar stirring conditions.

  • Seeding: Introducing a seed crystal of the desired polymorph can help to direct the crystallization towards that form.

  • Solvent Choice: Different solvents can favor the formation of different polymorphs. If you suspect you have a mixture of polymorphs, you may need to screen various solvents to find one that selectively crystallizes the desired form.

My aminothiazole compound is unstable in DMSO. Can I still use it for recrystallization?

Some 2-aminothiazole derivatives have been shown to be unstable in DMSO, undergoing decomposition over time.[21] Therefore, DMSO is generally not a recommended solvent for the recrystallization of aminothiazoles, especially if the process involves heating for an extended period. It is better to choose a more inert solvent from the table above.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of an Aminothiazole Derivative

  • Solvent Selection: In a small test tube, add a small amount of your crude aminothiazole compound. Add a few drops of the chosen solvent and gently heat. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[10]

  • Dissolution: Place the crude aminothiazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration. To do this, add a small excess of hot solvent to prevent premature crystallization. Pre-heat your filtration setup (funnel and filter paper) with hot solvent and then quickly filter the hot solution into a clean flask.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals to a constant weight. The melting point of the dried crystals can be taken to assess their purity.[11]

General Protocol for Mixed-Solvent Recrystallization of an Aminothiazole Derivative

  • Solvent Pair Selection: Identify a "good" solvent in which your compound is very soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible.[15]

  • Dissolution: Dissolve the crude aminothiazole compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[15]

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[15][22]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[15][22]

  • Crystallization, Collection, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol above.

Diagrams

Recrystallization_Workflow start Crude Aminothiazole Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Aminothiazole Crystals dry->end Troubleshooting_Oiling_Out start Problem: Compound 'Oiled Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly Again add_solvent->slow_cool induce Induce Crystallization (Scratch/Seed) slow_cool->induce success Successful Crystallization induce->success fail Oil Persists induce->fail reassess Re-evaluate Solvent System or Consider Pre-purification fail->reassess

Caption: Decision-making process for troubleshooting "oiling out".

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine

Executive Summary Scaling up the synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine presents a specific regiochemical challenge: distinguishing between the 4-methyl/5-functionalized and 5-methyl/4-functionalized isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine presents a specific regiochemical challenge: distinguishing between the 4-methyl/5-functionalized and 5-methyl/4-functionalized isomers. The target molecule requires the 5-methyl-4-substituted scaffold.

Common commercial routes often yield the thermodynamic isomer (4-methyl-5-carboxylate). This guide details the Kinetic Hantzsch Protocol required to secure the correct regiochemistry, followed by a robust Sandmeyer transformation and a controlled reduction-amination sequence designed to preserve the sensitive C2-bromide.

The Synthetic Logic & Workflow

The following directed acyclic graph (DAG) outlines the critical path, highlighting the decision nodes where regiochemistry and functional group integrity are established.

G Start Ethyl 2-oxobutanoate (Starting Material) Bromination Step 1: Bromination (Regio-Control Point) Start->Bromination Br2, DCM, 0°C Intermediate1 Ethyl 3-bromo-2-oxobutanoate Bromination->Intermediate1 Hantzsch Step 2: Hantzsch Cyclization (Thiourea) Intermediate1->Hantzsch EtOH, Reflux Scaffold Ethyl 2-amino-5-methylthiazole- 4-carboxylate Hantzsch->Scaffold Isomer Selection Sandmeyer Step 3: Sandmeyer Reaction (CuBr2 / t-BuONO) Scaffold->Sandmeyer Radical Subst. BromoEster Ethyl 2-bromo-5-methylthiazole- 4-carboxylate Sandmeyer->BromoEster Reduction Step 4: Selective Reduction (NaBH4 / CaCl2) BromoEster->Reduction Ester to Alcohol Alcohol (2-Bromo-5-methylthiazol- 4-yl)methanol Reduction->Alcohol Gabriel Step 5: Gabriel Synthesis (Phthalimide / Hydrazine) Alcohol->Gabriel Mitsunobu -> Deprotection Target (2-Bromo-5-methylthiazol- 4-yl)methanamine Gabriel->Target

Figure 1: Critical path workflow for the regioselective synthesis of the 5-methyl-4-substituted thiazole core.

Process Modules & Troubleshooting

Module 1: Establishing the Scaffold (The Hantzsch Cyclization)

Objective: Synthesize Ethyl 2-amino-5-methylthiazole-4-carboxylate . Critical Distinction: You must start with Ethyl 2-oxobutanoate (also known as ethyl propionylformate). Do not use ethyl acetoacetate, as that yields the wrong isomer (4-methyl-5-carboxylate).

Protocol Overview:

  • Bromination: React Ethyl 2-oxobutanoate with Br₂ in DCM at 0°C to yield Ethyl 3-bromo-2-oxobutanoate [1].

  • Cyclization: Condense the alpha-bromo ketone with Thiourea in Ethanol.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Wrong Isomer Formed Used Ethyl Acetoacetate as starting material.[1]Verify starting material is Ethyl 2-oxobutanoate . The keto group must be adjacent to the ester for the 4-carboxylate outcome.
Low Yield (Bromination) Over-bromination or hydrolysis.Maintain temperature <5°C. Exclude moisture. Use stoichiometric Br₂ (1.0 eq).
Sticky Solid/Oil HBr salt formation.The product is the HBr salt. Neutralize with aqueous NaHCO₃ or NaOAc to isolate the free base as a solid.
Module 2: The Sandmeyer Transformation

Objective: Convert the 2-Amino group to a 2-Bromo group.[2] Reagents: Copper(II) Bromide (


), tert-Butyl Nitrite (

), Acetonitrile (

).

Technical Insight: Standard aqueous Sandmeyer conditions (NaNO₂/HBr) often fail with electron-deficient aminothiazoles due to poor diazonium stability. The non-aqueous radical pathway using alkyl nitrites is superior for scale-up [2].

Protocol Steps:

  • Suspend

    
     (1.5 eq) in anhydrous MeCN.
    
  • Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Add the Aminothiazole portion-wise.

  • Warm to RT (Caution:

    
     evolution).
    

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Conversion Diazo decomposition before halogenation.Ensure

is fully suspended/dissolved before adding the substrate. Keep the reaction anhydrous.
Violent Exotherm Rapid

release.
Control addition rate of the amine. Use a gas bubbler to monitor evolution rate.
Blue/Green Emulsion Copper salts during workup.Quench with 10% aqueous ammonia or EDTA solution to chelate copper before extraction.
Module 3: Constructing the Methanamine Tail

Objective: Convert C4-Ester


 Alcohol 

Amine without debrominating C2. Risk: The C2-Bromo group is susceptible to hydrogenolysis (debromination) if strong reducing agents (

,

) are used.

Recommended Route: The Modified Gabriel Synthesis

  • Reduction: Use

    
     with 
    
    
    
    (in situ formation of
    
    
    ) in EtOH/THF. This is milder than LAH and preserves the heteroaryl bromide [3].
  • Activation: Convert Alcohol to Mesylate (

    
    ) or Bromide (
    
    
    
    ).
  • Amination: React with Potassium Phthalimide followed by Hydrazine deprotection.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Loss of Bromine (C2) Hydride attack at C2.Avoid

. Use

or

at -78°C.
Dialkylation Direct amination with

.
Do not use ammonia on the alkyl halide. Use the Gabriel synthesis (Phthalimide) or Delepine reaction (Hexamethylenetetramine) to guarantee primary amine selectivity.
Poor Solubility Phthalimide intermediate insolubility.The phthalimide intermediate is often insoluble. Triturate with hot ethanol rather than attempting column chromatography.

Analytical Data Summary (Expected)

FragmentTechniqueCharacteristic Signal
Thiazole Core ¹H NMRNo aromatic proton (fully substituted). Look for 5-Me singlet (~2.4 ppm).
Ester (Intermediate) ¹H NMRQuartet (~4.4 ppm) and Triplet (~1.4 ppm).[3]
Alcohol (Intermediate) IRBroad stretch 3200–3400 cm⁻¹ (-OH).
Amine (Final) MS (ESI)M+1 and M+3 peaks (1:1 ratio) confirming presence of Bromine.

Frequently Asked Questions (FAQs)

Q: Can I use the commercial Ethyl 2-amino-4-methylthiazole-5-carboxylate? A: No. This is the wrong regioisomer. It will yield (2-Bromo-4-methylthiazol-5-yl)methanamine. You must synthesize the scaffold from Ethyl 2-oxobutanoate to place the methyl at position 5 and the functional handle at position 4.

Q: Why use the non-aqueous Sandmeyer (t-BuONO)? A: Aqueous diazonium salts of aminothiazoles are notoriously unstable and prone to hydrolysis (forming the hydroxy-thiazole). The non-aqueous radical mechanism is faster, cleaner, and higher yielding for this specific substrate.

Q: Is the final amine stable as a free base? A: Primary amines on thiazoles can be unstable or hygroscopic. It is highly recommended to isolate and store the product as the Hydrochloride (HCl) or Hydrobromide (HBr) salt .

References

  • Preparation of Ethyl 3-bromo-2-oxobutanoate

    • Source: ChemicalBook & PubChem Compound Summary.
    • Context: Bromin
    • URL:

  • Non-Aqueous Sandmeyer on Aminothiazoles

    • Source: BenchChem Technical Guide.
    • Context: Synthesis of 2-Bromo-5-(substituted)-thiazoles using CuBr2 and alkyl nitrites.
    • URL:

  • Regioselective Hantzsch Synthesis

    • Source: Organic Chemistry Portal / Master Organic Chemistry.
    • Context: Mechanism of Hantzsch thiazole synthesis and control of regioisomers via starting m
    • URL:

  • Gabriel Synthesis for Primary Amines

    • Source: Master Organic Chemistry.
    • Context: Avoiding over-alkyl
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Thiazole Synthesis Methodologies: A Technical Guide

Executive Summary The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical efficacy engine in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical efficacy engine in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). For the drug development professional, the choice of synthesis methodology is rarely about "what works" but rather "what scales."

This guide objectively compares the three dominant paradigms for accessing thiazole scaffolds:

  • The Hantzsch Synthesis: The historical gold standard for de novo ring construction.

  • Transition-Metal Catalyzed C-H Activation: The modern approach for late-stage diversification.

  • Green Multicomponent Reactions (MCRs): The emerging standard for atom economy and sustainability.

Our analysis reveals that while Hantzsch remains superior for primary scaffold generation, C-H activation offers a kinetic advantage in Structure-Activity Relationship (SAR) campaigns by enabling rapid library generation from a common core.

The Gold Standard: Hantzsch Thiazole Synthesis[1]

Mechanistic Insight

Developed in 1887, the Hantzsch synthesis remains the primary industrial route for thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2]

Causality: The reaction is driven by the high nucleophilicity of the sulfur atom, which performs an


 attack on the 

-carbon, followed by a spontaneous intramolecular condensation. The robustness of this method stems from the thermodynamic stability of the resulting aromatic system, which drives the dehydration step even under mild acidic conditions.
Visualization: Reaction Pathway

The following diagram illustrates the stepwise condensation and cyclization mechanism.

HantzschMechanism Figure 1: Mechanistic Flow of Hantzsch Thiazole Synthesis cluster_inputs Reactants Haloketone α-Haloketone (Electrophile) Intermediate1 Thioimidate Intermediate Haloketone->Intermediate1 S-Alkylation (SN2) Thioamide Thioamide/Thiourea (Nucleophile) Thioamide->Intermediate1 Intermediate2 Hydroxy-thiazoline Intermediate1->Intermediate2 N-Attack (Cyclization) Product 1,3-Thiazole (Aromatic) Intermediate2->Product -H2O (Dehydration)

Validated Protocol: Synthesis of 2-Amino-4-Arylthiazole

Context: This protocol is optimized for generating a library of 2-aminothiazoles, common precursors for fragment-based drug discovery.

Materials:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (Buffer/Base)

Workflow:

  • Solvation: Dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of thiourea. Note: Thiourea is used in slight excess to ensure complete consumption of the lachrymatory haloketone.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). disappearance of starting material (

      
      ) and appearance of a polar spot (
      
      
      
      ).
  • Workup: Cool the solution to room temperature. The hydrobromide salt of the thiazole may precipitate.[1]

  • Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Basify to pH 8–9 using saturated aqueous

    
    .
    
  • Isolation: Filter the resulting precipitate. Recrystallize from hot ethanol/water (9:1) to yield pure crystals.

The Modern Contender: C-H Activation & Cross-Coupling

Mechanistic Insight

Unlike Hantzsch, which builds the ring, C-H activation functionalizes an existing thiazole core. This is strategically superior for Late-Stage Functionalization (LSF). The C5 position of the thiazole ring is the most electron-rich and acidic, making it the preferred site for electrophilic palladation.

Why use this? It bypasses the need to synthesize complex


-haloketones (which can be unstable or toxic) and allows for the rapid "decoration" of a commercial thiazole core.
Visualization: Pd-Catalyzed Cycle

This diagram depicts the C5-arylation workflow, a standard in modern medicinal chemistry (e.g., modifying the Dasatinib core).

CHActivation Figure 2: Pd-Catalyzed C-H Arylation Cycle at C5 Position Cat Pd(II) Catalyst Step1 C-H Activation (Deprotonation/Metalation) Cat->Step1 Substrate Thiazole Core (C-H Bond) Substrate->Step1 CouplingPartner Aryl Halide (Ar-X) Step2 Oxidative Addition (Ar-Pd-X) CouplingPartner->Step2 Step1->Step2 Step3 Reductive Elimination Step2->Step3 Step3->Cat Regeneration Product C5-Arylated Thiazole Step3->Product

Validated Protocol: Pd-Catalyzed C5-Arylation

Context: Direct arylation of 2-methylthiazole with bromobenzene.

Materials:

  • 2-Methylthiazole (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • 
     (5 mol%)
    
  • Ligand:

    
     or XPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide)

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (

    
    ). Critical: Oxygen poisons the Pd catalyst, reducing yield.
    
  • Charging: Add

    
    , Ligand, and 
    
    
    
    under Argon flow.
  • Solvation: Add DMA (degassed), followed by 2-methylthiazole and bromobenzene via syringe.

  • Activation: Heat to 120°C for 12 hours.

  • Purification: The reaction usually requires column chromatography (Silica gel, Hexane/EtOAc gradient) as the catalyst residues and homocoupling byproducts (Ar-Ar) must be removed.

Comparative Data Analysis

The following table synthesizes experimental data from recent comparative studies, contrasting the "Builder" (Hantzsch) vs. the "Decorator" (C-H Activation) vs. the "Green" (One-Pot MCR) approaches.

MetricHantzsch SynthesisC-H Activation (Pd-Cat)Green MCR (One-Pot)
Primary Utility De novo ring constructionLate-stage diversificationHigh-efficiency library generation
Typical Yield 85 – 98% 50 – 80%80 – 92%
Atom Economy Low (Loss of

+

)
High (Direct coupling)Moderate
Reaction Conditions Robust (Reflux, Alcohol)Sensitive (Inert gas, High T)Mild (Water/EtOH, RT or MW)
Purification Simple (Crystallization)Difficult (Column/Metal scavenging)Simple (Filtration)
Cost $ (Low)

$ (High - Pd catalyst)
$ (Low)
Scalability Excellent (kg scale)Moderate (Catalyst cost)Good (Solvent volume issues)
Key Experimental Findings
  • Yield vs. Complexity: For simple 2,4-disubstituted thiazoles, Hantzsch consistently outperforms C-H activation in yield (>90% vs ~70%).

  • Speed: In a library generation context (e.g., testing 50 aryl analogs), C-H activation is 3x faster because it skips the individual synthesis of 50 different

    
    -haloketones.
    
  • Green Metrics: Recent nanoparticle-catalyzed MCRs (e.g., using

    
    ) have demonstrated E-factors (waste/product ratio) < 5, significantly lower than the classic Hantzsch process (~15-20).
    

Strategic Recommendations

Use the Decision Matrix below to select the optimal methodology for your project phase.

DecisionTree Figure 3: Strategic Methodology Selection Guide Start Start: What is your goal? Q1 Do you need to build the thiazole ring from scratch? Start->Q1 Q2 Do you have a thiazole core and need to add diversity? Q1->Q2 No Hantzsch Method: Hantzsch Synthesis (Best for Scale & Yield) Q1->Hantzsch Yes CH_Act Method: C-H Activation (Best for SAR Speed) Q2->CH_Act Yes (Complex Analogs) MCR Method: Green MCR (Best for Sustainability) Q2->MCR No (Simple Libraries)

Final Verdict
  • For Process Chemistry (Kg Scale): Stick to Hantzsch . The reagents are cheap, and purification via crystallization avoids expensive chromatography at scale.

  • For Medicinal Chemistry (mg Scale): Adopt C-H Activation . The ability to buy a commercial thiazole core and "click" on different aryl groups accelerates the Design-Make-Test cycle.

References

  • Hantzsch Thiazole Synthesis Mechanism & History. Organic Chemistry Portal. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega, 2024. [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Functionalization of Azoles. Molecules, 2020. [Link][3][4][5]

  • Ritonavir: Synthesis and Industrial Relevance.
  • Synthesis and Biological Evaluation of Thiazole Derivatives (Review). Journal of Chemical Reviews, 2021. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to (2-Bromo-5-methylthiazol-4-yl)methanamine: A Comparative Analysis of Heterocyclic Building Blocks in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Heterocycles in Medicinal Chemistry Heterocyclic compounds are the cornerstone of modern drug development, formin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds are the cornerstone of modern drug development, forming the core scaffolds of a vast majority of pharmaceuticals.[1] Their prevalence is not coincidental; the inclusion of heteroatoms like nitrogen, sulfur, and oxygen within cyclic structures imparts unique physicochemical properties that are essential for biological activity. These properties include modulating lipophilicity, enabling specific hydrogen bonding interactions with protein targets, and providing rigid three-dimensional frameworks that can be tailored to fit active sites.[1][2] Over the past decade, an estimated 82% of small-molecule drugs approved by the FDA contained at least one N-heterocycle, a testament to their indispensable role.[2]

Within this diverse chemical space, certain scaffolds, often termed "privileged structures," have emerged as recurring motifs in successful drug candidates.[3] These include aminothiazoles, aminopyridines, and aminopyrimidines, each offering a distinct set of advantages. This guide provides an in-depth comparison of a highly functionalized building block, (2-Bromo-5-methylthiazol-4-yl)methanamine , against these more traditional heterocyclic cores. We will explore its unique synthetic versatility and compare its strategic value in the rational design of novel therapeutics.

Deep Dive: (2-Bromo-5-methylthiazol-4-yl)methanamine – A Dual-Handle Building Block

(2-Bromo-5-methylthiazol-4-yl)methanamine is a strategically designed thiazole derivative that offers medicinal chemists two distinct and orthogonal points for molecular elaboration. This dual-functionality is its defining advantage.

  • The C2-Bromo Group: The bromine atom at the 2-position of the thiazole ring is a highly versatile synthetic handle. Thiazoles are electron-rich heterocycles, but the electronegativity of the nitrogen and sulfur atoms, combined with the electron-withdrawing nature of the bromine, makes the C2 position highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the efficient and predictable introduction of a wide array of aryl, heteroaryl, or alkyl groups via reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[4]

  • The C4-Methanamine Group: The primary aminomethyl group at the 4-position provides a nucleophilic center, ideal for forming stable amide, sulfonamide, or urea linkages. This is a classic and robust method for exploring the structure-activity relationship (SAR) by connecting the core scaffold to other fragments or pharmacophores.

This orthogonal reactivity allows for a modular and divergent approach to library synthesis, where two different regions of chemical space can be explored from a single, advanced intermediate.

Comparative Analysis with Foundational Heterocyclic Building Blocks

While (2-Bromo-5-methylthiazol-4-yl)methanamine offers precision and versatility, it is essential to compare it with other widely used heterocyclic building blocks to understand its specific advantages.

Aminothiazoles: The Privileged Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

  • Advantages: The 2-aminothiazole core is synthetically accessible, often via the Hantzsch thiazole synthesis, and its derivatives have a proven track record in drug discovery.[7][8]

  • Limitations & Considerations: While privileged, the 2-aminothiazole group has also been identified as a potential "toxicophore."[3] It can be susceptible to metabolic activation, leading to the formation of reactive metabolites. This requires careful consideration and bioisosteric replacement strategies during lead optimization. Furthermore, a simple 2-aminothiazole lacks the pre-installed, orthogonal handles of our title compound, often requiring additional steps to install sites for diversification.

Aminopyridines: The Versatile "Unsung Heroes"

2-Aminopyridine is a simple, low-molecular-weight building block that has been described as an "unsung hero" in drug discovery.[9] Its derivatives are key components of many marketed drugs, particularly kinase inhibitors.

  • Advantages: Aminopyridines are commercially available and their chemistry is well-understood.[10] The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for binding to many enzyme targets, particularly in the hinge region of kinases.[11]

  • Limitations & Considerations: While the amino group provides a clear point for derivatization, modifying the pyridine ring itself can sometimes be challenging and may lead to issues with regioselectivity. Compared to (2-Bromo-5-methylthiazol-4-yl)methanamine, a simple aminopyridine offers only one primary site for diversification without further functionalization.

Aminopyrimidines: The Kinase Inhibitor Mainstay

The pyrimidine ring is another critical scaffold, particularly the amino- and diamino-pyrimidine fragments, which are prevalent in a multitude of kinase inhibitors approved by the FDA, such as Dabrafenib and Ceritinib.[12][13]

  • Advantages: The pyrimidine scaffold is an excellent bioisostere for other aromatic systems and its nitrogen atoms are key for establishing binding interactions.[13] The synthetic routes to aminopyrimidines are well-established, making them readily accessible for library synthesis.[14]

  • Limitations & Considerations: The reactivity of pyrimidines can be complex, and achieving selective functionalization often requires careful planning. Like aminopyridines, standard aminopyrimidines provide a single primary vector for modification, lacking the inherent dual-handle nature of the target thiazole derivative.

Data Presentation: At-a-Glance Comparison of Building Blocks

Feature(2-Bromo-5-methylthiazol-4-yl)methanamineGeneral AminothiazolesGeneral AminopyridinesGeneral Aminopyrimidines
Core Structure Brominated Methyl-Thiazole with Methanamine2-AminothiazoleAminopyridineAminopyrimidine
Key Functional Handles C2-Bromo (Cross-Coupling), C4-CH₂NH₂ (Nucleophile)C2-Amino (Nucleophile/Acylation)Amino Group (Nucleophile), Ring Nitrogens (H-bond acceptor)Amino Group (Nucleophile), Ring Nitrogens (H-bond acceptor)
Common Applications Intermediates for antimicrobials, antiparasitics, kinase inhibitors.[15]Anticancer, anti-inflammatory, antimicrobial agents.[5][6]Kinase inhibitors, CNS agents, anti-infectives.[9][16]Kinase inhibitors, anti-infectives.[12][13]
Key Advantages Orthogonal reactivity for divergent synthesis; precise vector control."Privileged structure" with broad, proven biological activity.[3]Simple, low MW; established role in hinge-binding for kinases.[9][11]"Privileged fragment" in kinase inhibitors; synthetically accessible.[12]
Disadvantages Higher initial cost/complexity than simpler amines.Potential toxicophore due to metabolic activation.[3]Ring functionalization can be non-selective.Can have complex reactivity patterns.

Visualization of Synthetic Utility

The true power of (2-Bromo-5-methylthiazol-4-yl)methanamine lies in its capacity for divergent synthesis. The following workflow illustrates how its two functional handles can be used to rapidly generate a library of diverse compounds.

G cluster_0 Core Building Block cluster_1 Pathway A: C2-Position Derivatization cluster_2 Pathway B: C4-Position Derivatization start (2-Bromo-5-methylthiazol-4-yl)methanamine A1 Suzuki Coupling (with R1-B(OH)2) start->A1 Pd Catalyst A2 Buchwald-Hartwig (with R1-NH2) start->A2 Pd Catalyst A3 Sonogashira Coupling (with R1-Alkyne) start->A3 Pd/Cu Catalyst B1 Amide Coupling (with R2-COOH) start->B1 Orthogonal Route Start Intermediate_A Intermediate A (C2-Functionalized) A1->Intermediate_A Final Diverse Final Products (R1-Thiazole-CH2-NH-R2) A1->Final A2->Intermediate_A A3->Intermediate_A Intermediate_A->B1 Coupling Agent B2 Sulfonamide Formation (with R2-SO2Cl) Intermediate_A->B2 Base B3 Reductive Amination (with R2-CHO) Intermediate_A->B3 Reducing Agent Intermediate_B Intermediate B (C4-Functionalized) B1->Intermediate_B B1->Final B2->Final B3->Final Intermediate_B->A1 Then Couple

Caption: Divergent synthesis pathways using (2-Bromo-5-methylthiazol-4-yl)methanamine.

Experimental Protocols: Harnessing the Dual Reactivity

The following protocols are representative examples of how to leverage the unique functionality of (2-Bromo-5-methylthiazol-4-yl)methanamine.

Protocol 1: Suzuki-Miyaura Coupling at the C2-Position

This protocol details the palladium-catalyzed C-C bond formation at the C2 position, a cornerstone reaction for introducing aromatic diversity.

Objective: To couple an arylboronic acid to the C2 position of the thiazole ring.

Workflow Diagram:

G A 1. Combine Reactants - Thiazole (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.05 eq) - Ligand (0.1 eq) - Base (2.0 eq) B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Inert Atmosphere (Purge with N2 or Ar) B->C D 4. Heat Reaction (e.g., 80-100 °C, 4-16h) C->D E 5. Workup - Cool to RT - Dilute (EtOAc) - Wash (H2O, Brine) D->E F 6. Purify (Silica Gel Chromatography) E->F G Final Product F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-Bromo-5-methylthiazol-4-yl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: The base is crucial for activating the boronic acid to form the boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of cross-coupling reactions involving heteroaryl halides. The dppf ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90 °C) and stir for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C2-arylated product.

Protocol 2: Amide Bond Formation at the C4-Methanamine Group

This protocol describes the formation of an amide bond, a bioisosterically important and highly stable linkage in drug molecules.

Objective: To couple a carboxylic acid to the primary amine of the C4-methanamine side chain.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the starting aminomethylthiazole (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling reagent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: PyBOP is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA acts as a proton scavenger to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Causality: The acidic and basic washes remove unreacted starting materials and coupling byproducts, simplifying the final purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash chromatography or recrystallization to obtain the pure amide product.

Conclusion and Future Outlook

Heterocyclic building blocks are fundamental tools for the modern medicinal chemist. While classic scaffolds like aminopyridines and aminopyrimidines remain workhorses in drug discovery, highly functionalized intermediates such as (2-Bromo-5-methylthiazol-4-yl)methanamine offer significant strategic advantages. Its pre-installed, orthogonal reactive sites—the C2-bromo group for cross-coupling and the C4-methanamine for amide-type linkages—enable rapid, efficient, and divergent library synthesis. This allows for a more thorough and systematic exploration of chemical space around a core scaffold, accelerating the hit-to-lead and lead optimization phases of drug development. For researchers aiming to build complex molecules with precise control over substitution patterns, (2-Bromo-5-methylthiazol-4-yl)methanamine represents a superior choice over simpler, singly-functionalized heterocyclic amines.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-28. Available from: [Link]

  • ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • Ananthan, S., et al. (2004). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 12(11), 3049-3059. Available from: [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available from: [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available from: [Link]

  • Maccallini, C., & Di Matteo, M. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3988. Available from: [Link]

  • Calas, M., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 14(14), 1033-1050. Available from: [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Nasr, M. N., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6825. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]

  • Pathak, V., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5199. Available from: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

Sources

Validation

Comparative Cytotoxicity Guide: Novel Thiazole-Naphthalene vs. Hydrazinyl-Thiazole Derivatives

Topic: Comparative Cytotoxicity of Novel Thiazole Derivatives in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of Novel Thiazole Derivatives in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The thiazole scaffold remains a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including tubulin, EGFR, and VEGFR. This guide provides a technical comparison of two emerging classes of thiazole derivatives—Thiazole-Naphthalene (TN) hybrids and Arylidene-Hydrazinyl-Thiazoles (AHT) —against the clinical standard, Doxorubicin .

Based on 2024-2025 data, this analysis focuses on their cytotoxic potency (


), selectivity indices (SI), and distinct mechanisms of action (tubulin destabilization vs. caspase-mediated apoptosis) in MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines.
Compound Profiles & Mechanism of Action
Candidate A: Thiazole-Naphthalene Derivative (Compound 5b)
  • Class: Tubulin Polymerization Inhibitor.[1][2][3]

  • Core Structure: Thiazole ring fused with a naphthalene moiety; ethoxy group at the C-4 phenyl position.[3]

  • Mechanism: Binds to the colchicine-binding site of

    
    -tubulin, inhibiting polymerization. This disrupts microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
    
  • Key Stat: Demonstrated superior potency to Colchicine in tubulin inhibition assays (

    
     3.3 µM vs. 9.1 µM).[1]
    
Candidate B: Arylidene-Hydrazinyl-Thiazole (Compound 4m)
  • Class: Apoptosis Inducer & Multi-target Agent.

  • Core Structure: Thiazole scaffold hybridized with a hydrazone moiety and functionalized arylidene groups.

  • Mechanism: Pleiotropic effects including modulation of Bcl-2/Bax ratios, mitochondrial membrane potential (

    
    ) loss, and activation of Caspase-3/7.[4]
    
  • Key Stat: High selectivity for p53-mutant colorectal and breast cancer lines.

Reference Standard: Doxorubicin [5][6][7]
  • Class: Anthracycline Antibiotic.

  • Mechanism: DNA intercalation and Topoisomerase II inhibition.[5]

  • Limitation: High cardiotoxicity and development of MDR (Multi-Drug Resistance) phenotypes, particularly in A549 cells.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways by which Candidate A (Tubulin inhibition) and Candidate B (Mitochondrial apoptosis) achieve cytotoxicity, contrasted with Doxorubicin.

Thiazole_Mechanism_Pathways cluster_agents Therapeutic Agents cluster_targets Primary Molecular Targets cluster_effects Cellular Consequences cluster_outcome Terminal Outcome Comp5b Compound 5b (Thiazole-Naphthalene) Tubulin Beta-Tubulin (Colchicine Site) Comp5b->Tubulin Inhibits Polymerization Comp4m Compound 4m (Hydrazinyl-Thiazole) Mito Mitochondria (Bcl-2/Bax Modulation) Comp4m->Mito Bax Upregulation Dox Doxorubicin (Standard) DNA DNA/Topo-II Complex Dox->DNA Intercalation Arrest G2/M Phase Arrest Tubulin->Arrest Microtubule Destabilization ROS ROS Generation & Delta-Psi-m Loss Mito->ROS Cytochrome c Release Damage DSB (Double Strand Breaks) DNA->Damage Replication Block Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis ROS->Apoptosis Damage->Apoptosis

Caption: Divergent cytotoxic mechanisms: Compound 5b targets cytoskeletal integrity (G2/M arrest), while Compound 4m triggers mitochondrial apoptotic pathways.

Comparative Cytotoxicity Data ( )

The table below aggregates data from recent studies (2024-2025) comparing the half-maximal inhibitory concentration (


) in µM. Lower values indicate higher potency.[6]
Cell LineTissue OriginCompound 5b (Novel TN)Compound 4m (Novel AHT)Doxorubicin (Standard)Expert Insight
MCF-7 Breast (Adenocarcinoma)0.48 ± 0.03 µM 1.69 ± 0.20 µM0.50 - 2.50 µM5b outperforms Doxorubicin in specific MCF-7 clones, likely due to enhanced lipophilicity facilitating membrane crossing.
A549 Lung (Carcinoma)0.97 ± 0.13 µM2.20 ± 0.45 µM> 8.60 µMA549 is notoriously resistant to Doxorubicin (MDR+). Both thiazoles show superior efficacy here, bypassing P-gp efflux pumps.
HeLa Cervix1.10 ± 0.15 µM1.85 ± 0.30 µM2.90 ± 0.20 µMModerate improvement over standard. Compound 4m shows high specificity for HPV+ lines.
WI-38 Normal Fibroblast> 50 µM> 25 µM~6.70 µMHigh Selectivity Index (SI). Novel derivatives are significantly less toxic to normal cells compared to Doxorubicin.

Data Synthesis Source: Values synthesized from comparative studies on thiazole-naphthalene and hydrazone derivatives [1][3][6].

Experimental Protocol: High-Precision MTT Assay

To replicate these findings, a standard MTT assay is insufficient. The hydrophobic nature of thiazole derivatives requires specific modifications to prevent precipitation and false negatives.

Workflow Logic
  • Solubility Check: Thiazoles often crash out in aqueous media. Pre-dissolution in DMSO is critical.

  • Seeding Density: A549 (fast grower) requires lower seeding density (3k/well) than MCF-7 (5k/well) to prevent contact inhibition masking drug effects.

  • Edge Effect Mitigation: Do not use the outer perimeter wells of the 96-well plate; fill them with PBS to maintain humidity and prevent evaporation artifacts.

MTT_Workflow cluster_tips Expert Tips Start Cell Seeding (Day 0) Treat Drug Treatment (Day 1) Start->Treat Adherence >12h Tip1 Avoid Edge Wells (Evaporation) Start->Tip1 Incubate Incubation (24-72h) Treat->Incubate Serial Dilutions Tip2 Max DMSO < 0.5% (Toxicity Control) Treat->Tip2 MTT_Add Add MTT Reagent (4h pulse) Incubate->MTT_Add Check Morphology Solubilize DMSO Solubilization (Critical Step) MTT_Add->Solubilize Formazan Crystals Read Absorbance (570nm) Solubilize->Read Shake 15min

Caption: Optimized MTT workflow for hydrophobic thiazole derivatives, highlighting critical solubilization and edge-effect mitigation steps.

Step-by-Step Methodology
  • Preparation: Dissolve Thiazole derivatives (5b/4m) in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Seeding: Seed cancer cells (A549/MCF-7) in 96-well plates.

    • Expert Note: Ensure single-cell suspension. Clumps lead to uneven drug exposure.

  • Treatment: Dilute stock in culture medium to final concentrations (0.1 – 100 µM). Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.

    • Control: Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add MTT (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.

    • Expert Note: Thiazole-treated cells may detach easily. Use a multi-channel pipette with slow aspiration speed.

  • Quantification: Read absorbance at 570 nm (reference 630 nm). Calculate

    
     using non-linear regression (GraphPad Prism).
    
Conclusion & Recommendations
  • For MDR-Resistant Lines: Compound 5b (Thiazole-Naphthalene) is the superior candidate for lung cancer models (A549), exhibiting sub-micromolar potency where Doxorubicin fails. Its mechanism of tubulin inhibition bypasses common efflux pumps.

  • For Breast Cancer: Compound 4m offers a compelling alternative to Doxorubicin with a significantly better safety profile (higher Selectivity Index against WI-38 fibroblasts).

  • Development Pathway: Future optimization should focus on improving the aqueous solubility of Compound 5b (e.g., via hydrochloride salt formation) to facilitate in vivo bioavailability studies.

References
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central (PMC). [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link][8][9]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis. Frontiers in Chemistry. [Link]

Sources

Comparative

In vitro validation of antifungal activity for new thiazole derivatives.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary & Strategic Rationale The thiazole scaffold (1,3-thiazole) has emerged as a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary & Strategic Rationale

The thiazole scaffold (1,3-thiazole) has emerged as a critical pharmacophore in next-generation antifungal design. Unlike traditional azoles (imidazoles/triazoles) that primarily target CYP51 (


-demethylase), thiazole derivatives offer a dual-action potential: potent CYP51 inhibition combined with lipophilic properties that enhance membrane penetration, often retaining activity against fluconazole-resistant Candida and Aspergillus strains.

This guide provides a rigorous, self-validating framework for evaluating novel thiazole derivatives. It moves beyond simple phenotypic screening to mechanistic deconvolution, ensuring that reported bioactivity is distinct from general cytotoxicity.

Comparative Benchmark: Thiazoles vs. Standard of Care
FeatureNovel Thiazole Derivatives Fluconazole (Triazole) Amphotericin B (Polyene)
Primary Target CYP51 (

-demethylase) / Cell Wall
CYP51 (

-demethylase)
Ergosterol Binding (Pore formation)
MIC Range (Sensitive)



Resistance Profile Often active against erg11 mutantsHigh resistance in C. glabrata/kruseiLow resistance, high toxicity
Selectivity Index (SI) Variable (Target > 10)High (>100)Low (<10, Nephrotoxic)
Solubility Low to Moderate (DMSO dependent)High (Water soluble)Low (Liposomal formulations req.)
Validation Workflow

To ensure scientific integrity, the validation process must follow a logical hierarchy: Phenotypic Screen


 Kinetic Profiling 

Mechanistic Confirmation

Safety Profiling.

AntifungalValidation cluster_QC Quality Control Gates Synthesis 1. Synthesis & Purification PrimaryScreen 2. Primary Screen (CLSI M27-A4) Synthesis->PrimaryScreen SecondaryScreen 3. Kinetic Profiling (Time-Kill / Biofilm) PrimaryScreen->SecondaryScreen MIC < 10 µg/mL Mechanism 4. Mechanism (Sorbitol/Ergosterol) SecondaryScreen->Mechanism Fungicidal confirmed Safety 5. Cytotoxicity (MTT Assay) Mechanism->Safety Lead Lead Candidate Selection Safety->Lead SI > 10

Figure 1: The hierarchical validation workflow ensures that only compounds with verified potency and defined mechanisms proceed to toxicity screening.

Primary Screening: Broth Microdilution (CLSI M27-A4)[1]

Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively. Standard: CLSI M27-A4 (Yeasts) or M38-A2 (Filamentous Fungi).

Why This Protocol?

Disk diffusion is qualitative and unreliable for lipophilic thiazoles due to poor agar diffusion. Broth microdilution using RPMI 1640 provides a defined chemical environment, minimizing protein binding interference common in rich media like Sabouraud Dextrose.

Protocol Steps:
  • Media Preparation: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

    • Expert Insight: MOPS buffering is non-negotiable; pH shifts can artificially alter the ionization and potency of thiazole amines.

  • Inoculum Standardization:

    • Cultivate Candida albicans (ATCC 90028 or SC5314) for 24h.

    • Adjust suspension to 0.5 McFarland standard (

      
       CFU/mL) using a spectrophotometer (Absorbance 0.08–0.13 at 530 nm).
      
    • Dilute 1:1000 in RPMI to reach final test concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve thiazole derivative in 100% DMSO (Stock: 1600

      
      g/mL).
      
    • Perform serial 2-fold dilutions. Final DMSO concentration in wells must be

      
       to prevent solvent toxicity.
      
    • Control: Include Fluconazole (positive) and Solvent-only (negative) wells.

  • Incubation & Readout:

    • Incubate at 35°C for 24h (48h for slower growers).

    • Endpoint: MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to growth control (for azoles/thiazoles).

Mechanistic Deconvolution

Thiazoles generally inhibit CYP51, but "off-target" membrane disruption is a common artifact of lipophilic compounds. You must distinguish specific enzymatic inhibition from non-specific lysis.

A. Sorbitol Protection Assay (Cell Wall Integrity)

If the compound targets the cell wall (like Echinocandins), osmotic support (Sorbitol) will raise the MIC significantly.[1][2] If it targets the membrane/ergosterol, Sorbitol will have little effect.

  • Method: Re-run MIC determination in duplicate:

    • Standard RPMI.

    • RPMI + 0.8 M Sorbitol.

  • Interpretation:

    • MIC increases > 4-fold with Sorbitol: Cell wall damage (Sorbitol stabilizes protoplasts).

    • MIC unchanged: Membrane or intracellular target.

B. Exogenous Ergosterol Assay (Specificity Check)

This confirms if the compound binds directly to ergosterol (polyene-like) or inhibits its synthesis.

  • Method: Re-run MIC with added exogenous ergosterol (400

    
    g/mL) to the medium.
    
  • Interpretation:

    • MIC increases (Activity lost): The compound binds directly to the added ergosterol (sequestering it), preventing it from acting on the cell. This indicates a Polyene-like mechanism (membrane disruption).

    • MIC unchanged: The compound inhibits biosynthesis (CYP51) upstream.

C. Mechanism Diagram: The Ergosterol Pathway

ErgosterolPathway cluster_Inhibition Target Interaction AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Ergosterol Ergosterol Lanosterol->Ergosterol Blocked by Thiazoles ToxicSterols Toxic Methylated Sterols Accumulate Lanosterol->ToxicSterols Pathway Shunt Thiazole Thiazole Derivative Thiazole->CYP51 Inhibits Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component ToxicSterols->Membrane Disrupts Function

Figure 2: Thiazole derivatives typically block CYP51, causing an accumulation of toxic methylated sterols (Lanosterol) and a depletion of Ergosterol, leading to membrane failure.

Safety Profiling: Cytotoxicity & Selectivity Index

A low MIC is meaningless if the compound kills mammalian cells at the same concentration.

Protocol: MTT Assay on HEK293 or Vero Cells

  • Seeding: Seed mammalian cells (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add thiazole derivative (serial dilutions). Incubate 24h or 48h.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3] Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Read absorbance at 570 nm.[4]

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Selectivity Index (SI) Calculation:



  • SI < 1: Toxic (Discard).

  • SI 1–10: Moderate (Lead optimization required).

  • SI > 10: Promising therapeutic window.

References
  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[5] CLSI, Wayne, PA.

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.[6] Applied Microbiology and Biotechnology.[7]

  • Frost, D. J., et al. (1995). Characterization of the mode of action of the pneumocandin L-733,560. Antimicrobial Agents and Chemotherapy.[5][8][9][10] (Basis for Sorbitol Assay).[11]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Pettit, R. K., et al. (2005). Microplate Alamar Blue Assay for Staphylococcus epidermidis Biofilm Susceptibility Testing. Antimicrobial Agents and Chemotherapy.[5][8][9][10]

Sources

Validation

A Researcher's Guide to Thiazole Synthesis: Benchmarking Modern Methods Against the Classical Hantzsch Reaction

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals, from Vitamin B1 to anticancer agents like Dasatinib.[1][2][3] Its synthesis has bee...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals, from Vitamin B1 to anticancer agents like Dasatinib.[1][2][3] Its synthesis has been a subject of intense research for over a century. The classical Hantzsch thiazole synthesis, first reported in 1887, has long been the workhorse reaction for constructing this vital heterocycle.[4][5] However, the evolving demands of drug discovery and a growing emphasis on green chemistry have spurred the development of novel, more efficient, and environmentally benign alternatives.

This guide provides a critical comparison of these modern synthetic strategies against the traditional Hantzsch reaction. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and present comparative data to empower researchers in selecting the optimal method for their specific synthetic challenges.

The Gold Standard: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most widely recognized method for thiazole ring construction, lauded for its simplicity and the ability to introduce a variety of functional groups.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[4][8][9]

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that subsequently cyclizes and dehydrates to yield the thiazole ring.[10][11] This two-step, one-pot process has proven to be robust and high-yielding for a wide range of substrates.[8]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 N attacks C=O intermediate3 Hydroxythiazoline Intermediate intermediate2->intermediate3 Proton Transfer product Thiazole Product intermediate3->product Dehydration (-H2O)

Caption: Mechanism of the classical Hantzsch thiazole synthesis.

Advantages and Limitations

The primary advantage of the Hantzsch synthesis is its reliability and broad substrate scope. However, it is not without significant drawbacks. The α-haloketones used are often toxic, lachrymatory, and their synthesis adds an extra step.[6] Furthermore, the reaction can require prolonged heating and harsh conditions, leading to unsatisfactory yields with sensitive substrates.[5][12]

Representative Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch reaction.[8]

  • Reactant Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. Monitor the reaction by TLC.

  • Workup: Remove the vial from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.

  • Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to yield the final product.

ParameterHantzsch Synthesis
Reactants α-Haloketone, Thioamide/Thiourea
Conditions Conventional heating (reflux) in alcohol
Reaction Time 30 minutes to 24 hours[8][13]
Yield Generally good to high[8][14]
Pros Simple, reliable, versatile
Cons Uses toxic α-haloketones, harsh conditions, long reaction times[5][6]

Modern Alternatives: A Comparative Overview

In response to the limitations of the Hantzsch method, a variety of innovative synthetic strategies have been developed. These modern approaches often prioritize speed, efficiency, safety, and adherence to the principles of green chemistry.

Synthesis_Comparison Thiazole Synthesis Workflow Comparison cluster_0 Classical Hantzsch Approach cluster_1 Modern Approaches H_Start Prepare α-Haloketone (Often separate step) H_React Condensation with Thioamide (Hours, Reflux) H_Start->H_React H_Workup Aqueous Workup & Filtration/Chromatography H_React->H_Workup M_Start Readily Available Starting Materials M_React One-Pot Reaction (Minutes to Hours) - Microwave - MCR - Green Solvents M_Start->M_React M_Workup Simplified Workup (e.g., Filtration, Evaporation) M_React->M_Workup

Caption: High-level workflow comparison of classical vs. modern synthesis.

Method A: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[11][15]

Causality and Advantages

Microwave energy directly and efficiently heats the reaction mixture, leading to uniform heating and a significant reduction in reaction time—often from hours to minutes.[16] This rapid heating can minimize the formation of side products. Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials.[16][17]

Representative Experimental Protocol: Microwave-Assisted MCR

This protocol details a one-pot, three-component synthesis of thiazole analogues under microwave irradiation.[16]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine thiocarbohydrazide (1 mmol), the desired aldehyde (2 mmol), and a substituted phenacyl bromide (1 mmol).

  • Solvent/Catalyst: Add ethanol as the solvent and a catalytic amount of acetic acid.

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 70°C (210 W) for 5-10 minutes.

  • Monitoring: Monitor the reaction's completion using TLC.

  • Isolation: After cooling, the product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol to afford the pure product.

ParameterMicrowave-Assisted Synthesis
Reactants Varies; can be Hantzsch-type or MCR
Conditions Microwave irradiation, 70-150°C[16][18]
Reaction Time 2 to 30 minutes[11][17][18]
Yield Good to excellent[16][19]
Pros Extremely fast, high yields, cleaner reactions[11]
Cons Requires specialized microwave reactor equipment

Method B: Multi-Component Reactions (MCRs)

MCRs are convergent, one-pot processes where three or more starting materials react to form a product that incorporates substantial parts of all reactants.[20] This approach is highly valued for its atom economy and efficiency.

Causality and Advantages

By combining multiple synthetic steps into a single operation, MCRs reduce solvent waste, purification steps, and overall reaction time.[7] They are exceptionally suited for creating libraries of diverse molecules, a key requirement in drug discovery. A recently developed MCR allows for the one-pot synthesis of 2,4-disubstituted thiazoles from oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide, avoiding the harsh conditions of many classical methods.[20]

Representative Experimental Protocol: Isocyanide-Based MCR

This protocol is a general procedure for the one-pot synthesis of 2,4-disubstituted thiazoles.[20]

  • Imine Formation: Stir a mixture of an aldehyde or ketone (1 mmol) and a primary amine (1 mmol) in 1 mL of dry methanol for 30 minutes at room temperature.

  • Component Addition: To this solution, add the thiocarboxylic acid (1 mmol) and tosylmethyl isocyanide (1 mmol).

  • Reaction: Stir the resulting mixture at room temperature for 20 hours.

  • Isolation: The product is typically isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

ParameterMulti-Component Reactions (MCRs)
Reactants 3+ distinct starting materials
Conditions Often mild, room temperature to moderate heating
Reaction Time Varies, typically a few hours[20][21]
Yield Good to excellent
Pros High atom economy, operational simplicity, product diversity[7][20]
Cons Mechanism can be complex; optimization may be challenging

Method C: Green, Catalyst-Free Synthesis in Water

The ultimate goal of green chemistry is to minimize environmental impact. Performing reactions in water without a catalyst represents a significant step towards this goal.

Causality and Advantages

Water is a non-toxic, non-flammable, and inexpensive solvent. Eliminating the need for a catalyst simplifies the reaction and purification, as there is no catalyst to remove or recycle.[6] These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as refluxing in water, to drive the reaction to completion.[6]

Representative Experimental Protocol: Catalyst-Free Synthesis in Water

This protocol describes the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds.[6]

  • Reactant Mixture: In a round-bottom flask, combine the α-halocarbonyl compound (e.g., phenacyl bromide) (1 mmol) and the dithiocarbamate salt (1.2 mmol).

  • Solvent: Add 10 mL of deionized water.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction time can be up to 20 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterCatalyst-Free Synthesis in Water
Reactants Varies, e.g., dithiocarbamates, α-halocarbonyls
Conditions Reflux in water
Reaction Time Can be long (e.g., 20 hours)[6]
Yield Good to high (75-90%)[6]
Pros Environmentally benign (water solvent), no catalyst cost/removal
Cons Long reaction times, limited substrate solubility in water

Head-to-Head: Performance Benchmark

To facilitate an objective comparison, the following table summarizes the key performance indicators for each discussed method.

FeatureHantzsch SynthesisMicrowave-AssistedMulti-Component (MCR)Green (Water, Catalyst-Free)
Reaction Time Hours to >1 dayMinutes HoursVery Long (Hours to days)
Typical Yield Good-HighExcellent Good-ExcellentGood-High
Conditions Harsh (Reflux)Moderate-High TempMild (Often RT) High Temp (Reflux)
Green Chemistry PoorGoodExcellent Excellent
Safety Concerns High (Toxic Reagents) Moderate (Pressure)LowVery Low
Equipment Standard GlasswareMicrowave Reactor Standard GlasswareStandard Glassware
Best For Established, simple scaffoldsRapid synthesis, high throughput Library synthesis, diversity Eco-conscious synthesis

Conclusion and Recommendation

The classical Hantzsch thiazole synthesis remains a fundamentally important and useful reaction in the chemist's toolbox.[6] Its reliability for certain substrates is undisputed. However, for researchers in drug development and modern organic synthesis, the limitations are significant.

For speed and efficiency , particularly in a high-throughput setting, microwave-assisted synthesis is the clear winner, reducing reaction times from hours to mere minutes.[11] For exploratory chemistry and the generation of diverse molecular libraries , multi-component reactions (MCRs) offer unparalleled advantages in efficiency and atom economy.[7][20] When the primary drivers are sustainability and safety , newer green protocols utilizing water as a solvent and avoiding catalysts are ideal, despite often requiring longer reaction times.[6][22]

Ultimately, the choice of synthetic method is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's complexity, the desired scale, available equipment, and the overarching goals of the research program, whether they be speed, diversity, or environmental stewardship. This guide serves as a starting point for that critical evaluation, grounding the decision-making process in objective, comparative data.

References

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